N-1-Boc-Amino-3-cyclopentene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-cyclopent-3-en-1-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-8-6-4-5-7-8/h4-5,8H,6-7H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKZZWRUFCUFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373520 | |
| Record name | N-1-Boc-Amino-3-cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193751-54-1 | |
| Record name | N-1-Boc-Amino-3-cyclopentene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60373520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 193751-54-1 | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-1-Boc-Amino-3-cyclopentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-1-Boc-Amino-3-cyclopentene (CAS No. 193751-54-1). This key organic intermediate is valuable in medicinal chemistry and peptide synthesis due to its unique structural combination of a reactive cyclopentene double bond and a stable Boc-protected amine.
Core Chemical and Physical Properties
This compound, also known by its IUPAC name tert-butyl N-cyclopent-3-en-1-ylcarbamate, is a versatile building block in organic synthesis.[1][2] The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for controlled reactivity of the amine functionality, making it an excellent reagent for multi-step synthetic processes.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-cyclopent-3-en-1-ylcarbamate | [1][2] |
| CAS Number | 193751-54-1 | [1][2][3] |
| Molecular Formula | C₁₀H₁₇NO₂ | [1][2][3] |
| Molecular Weight | 183.25 g/mol | [1][3] |
| Appearance | Colorless to pale yellow transparent liquid | [3] |
| Physical State | Solid | [2] |
| Boiling Point | 268.8 °C | [2] |
| Purity | ~97% | [2] |
Synthesis and Reactivity
The Boc protecting group ensures that the amine is stable during various reactions, allowing for selective transformations on the cyclopentene ring, such as hydrogenation, oxidation, and addition, without unintended side reactions.[3] This makes it a reliable starting material for producing active pharmaceutical ingredients (APIs) and advanced intermediates.[3]
A general synthesis method for this compound involves a Mitsunobu reaction.[4] The following protocol is a representative example:
-
Initial Setup: To a three-necked round-bottomed flask cooled in an ice-water bath, add an anhydrous tetrahydrofuran (THF) solution (10 mL) of triphenylphosphine (Ph₃P, 0.015 mol).[4]
-
Addition of Reagents: Sequentially add an anhydrous THF solution (10 mL) of 3-cyclopenten-1-ol (0.012 mol) and an anhydrous THF solution (10 mL) of N-Boc-ethyl oxalate (0.015 mol).[4]
-
Initiation of Reaction: Slowly add diethyl azodicarboxylate (DEAD, 0.015 mol) dropwise to the mixture.[4]
-
Reaction Conditions: Stir the reaction mixture at 0°C for 2 hours, then continue stirring at room temperature for 48 hours.[4]
-
Work-up: After the reaction is complete, remove the solvent by reduced pressure distillation. Dissolve the residue in dichloromethane (CH₂Cl₂, 30 mL) and wash sequentially with water and brine (3 x 20 mL).[4]
-
Purification: Remove the solvent again via reduced pressure distillation. Purify the residue by column chromatography (silica gel, 100% dichloromethane) to yield a mixture containing the precursor to the final product.[4]
-
Hydrolysis: Dissolve the crude product (3.80 g) in THF (35 mL), cool in an ice-water bath, and slowly add a solution of lithium hydroxide (LiOH, 0.0765 mol) in water (35 mL). Stir the mixture in the ice-water bath for 3 hours to yield the final product.[4]
Applications in Drug Development and Peptide Synthesis
This compound is a crucial intermediate in the synthesis of various pharmaceuticals. It serves as a precursor to cyclopentylamine derivatives, which form the core structure of many therapeutic agents.[3] The Boc group's compatibility with sensitive reaction conditions is highly advantageous in drug discovery and development.[3]
In peptide and amino compound synthesis, this molecule is highly valued. The Boc group facilitates stepwise deprotection and coupling reactions, which allows for precise control over the amine's reactivity during the assembly or modification of peptides.[3] Furthermore, its use in asymmetric synthesis enables the construction of chiral amines and heterocyclic compounds.[3]
Analytical Characterization
The characterization of Boc-protected compounds like this compound is essential for quality control, ensuring structural integrity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[5]
NMR spectroscopy is a powerful tool for confirming the structure of Boc-protected compounds.[5]
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[5]
-
Transfer: Transfer the solution into a 5 mm NMR tube.[5]
-
Instrument Setup: Place the tube in the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field's homogeneity.[5]
-
¹H NMR Acquisition: Run a standard ¹H NMR spectrum. The Boc group will show a characteristic singlet peak for the nine equivalent protons of the tert-butyl group, typically around 1.4 ppm.[5]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The quaternary carbon, methyl carbons, and the carbamate's carbonyl carbon provide definitive evidence of the Boc group.[5]
-
Data Processing and Analysis: Process the spectra using appropriate software (Fourier transformation, phase and baseline correction). Calibrate the spectra using the residual solvent peak. Integrate and assign all signals to confirm the structure.[5]
Safety and Handling
According to GHS hazard statements, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
References
In-Depth Technical Guide to N-1-Boc-Amino-3-cyclopentene (CAS: 193751-54-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-1-Boc-Amino-3-cyclopentene, a key building block in modern organic synthesis, particularly in the development of antiviral therapeutics. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its significant applications, with a focus on the synthesis of carbocyclic nucleoside analogues.
Core Compound Properties
This compound, systematically named tert-butyl cyclopent-3-en-1-ylcarbamate, is a versatile bifunctional molecule. It incorporates a reactive cyclopentene moiety and a Boc-protected amine, which allows for selective chemical transformations at either functional group.[1] The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the amine functionality during various synthetic steps and can be readily removed under acidic conditions.[1]
| Property | Value | Reference |
| CAS Number | 193751-54-1 | |
| Molecular Formula | C₁₀H₁₇NO₂ | |
| Molecular Weight | 183.25 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 116.4±21.8 °C at 760 mmHg (Predicted) | [2] |
| Flash Point | 116.4±21.8 °C (Predicted) | [2] |
| LogP | 2.34 (Predicted) | [2] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include peaks corresponding to the vinyl protons of the cyclopentene ring, the allylic protons, the methine proton attached to the nitrogen, and the characteristic singlet for the tert-butyl group of the Boc protecting group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the olefinic carbons, the allylic carbons, the carbon bearing the amino group, and the carbons of the Boc group (the quaternary carbon and the methyl carbons). The carbonyl carbon of the Boc group would also be present at a characteristic downfield shift.
IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carbamate, and C=C stretching of the cyclopentene ring. The C-H stretching and bending vibrations of the alkyl and vinyl groups would also be prominent.[3]
Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the Boc group or cleavage of the cyclopentene ring.
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the Mitsunobu reaction. This reaction allows for the stereospecific conversion of an alcohol to a variety of functional groups, including the protected amine in this case, with inversion of configuration.[4][5]
Experimental Protocol: Mitsunobu Reaction
This protocol is a representative procedure for the synthesis of this compound from 3-cyclopenten-1-ol.
Materials:
-
3-cyclopenten-1-ol
-
tert-Butyl carbamate
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-cyclopenten-1-ol (1.0 eq) and tert-butyl carbamate (1.2 eq) in anhydrous THF.
-
Addition of Triphenylphosphine: Add triphenylphosphine (1.5 eq) to the solution and stir until it is completely dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF to the cooled reaction mixture dropwise over a period of 30 minutes. The reaction is exothermic, and a color change is typically observed.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Mitsunobu Reaction Mechanism
The mechanism of the Mitsunobu reaction is a well-established process involving several key intermediates.
Caption: General mechanism of the Mitsunobu reaction.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of carbocyclic nucleoside analogues.[1] These compounds are structurally similar to natural nucleosides but have the furanose ring's oxygen atom replaced by a methylene group, which imparts greater metabolic stability.[1][6] This stability makes them effective antiviral agents, as they are not susceptible to cleavage by phosphorylases and hydrolases.[6]
Synthesis of Carbocyclic Nucleoside Analogues
A primary application of this compound is in the synthesis of the anti-HIV drug Abacavir. The cyclopentene ring serves as the carbocyclic mimic of the ribose sugar.[2] The synthesis involves a convergent approach where the functionalized carbocyclic moiety is coupled with a heterocyclic base.[4]
The general workflow for the synthesis of a carbocyclic nucleoside from this compound involves several key transformations:
-
Epoxidation: The double bond of the cyclopentene ring is epoxidized.
-
Ring Opening: The epoxide is opened with a nucleophile, often the purine or pyrimidine base, to form the C-N bond of the nucleoside analogue.
-
Deprotection and Functional Group Manipulation: The Boc protecting group is removed, and other functional groups are modified as needed to yield the final drug molecule.
Caption: Synthetic workflow for carbocyclic nucleosides.
Safety and Handling
This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the pharmaceutical industry. Its unique combination of a reactive alkene and a protected amine allows for the efficient construction of complex molecules, most notably carbocyclic nucleoside analogues with potent antiviral activity. The synthetic route via the Mitsunobu reaction is a reliable method for its preparation. Understanding the properties, synthesis, and reactivity of this compound is crucial for researchers and scientists working in the field of drug discovery and development.
References
- 1. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]
- 2. tert-butyl cyclopent-3-en-1-ylcarbamate | CAS#:193751-54-1 | Chemsrc [chemsrc.com]
- 3. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 5. rsc.org [rsc.org]
- 6. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
Technical Guide: N-1-Boc-Amino-3-cyclopentene in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-1-Boc-Amino-3-cyclopentene, a key building block in contemporary medicinal chemistry. The document details its physicochemical properties, a representative synthetic protocol, and its pivotal role in the synthesis of antiviral therapeutics, alongside the metabolic pathway of a key drug synthesized from this intermediate.
Core Compound Data
This compound, also known as tert-butyl N-cyclopent-3-en-1-ylcarbamate, is a vital intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility stems from the presence of a Boc-protected amine on a cyclopentene scaffold, which allows for selective chemical modifications.
| Property | Value |
| Molecular Formula | C10H17NO2 |
| Molecular Weight | 183.25 g/mol |
| CAS Number | 193751-54-1 |
| Appearance | Colorless to pale yellow transparent liquid |
Synthetic Protocol: Boc Protection of an Aminocyclopentene Derivative
The following protocol details the synthesis of a Boc-protected aminocyclopentene derivative, a procedure analogous to the preparation of this compound. This reaction is a cornerstone in many multi-step syntheses in drug discovery.
Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate [1]
-
Materials:
-
(±)-cis-4-Amino-2-cyclopentene-1-methanol
-
1,4-Dioxane
-
Water
-
Sodium bicarbonate (NaHCO3)
-
Di-tert-butyldicarbonate (Boc2O)
-
Chloroform
-
Sodium sulfate (Na2SO4)
-
Hexanes
-
Ethyl acetate
-
-
Procedure:
-
A solution of (±)-cis-4-Amino-2-cyclopentene-1-methanol (0.4459 mol) is prepared in a 2:1 mixture of 1,4-dioxane and water (1.2 L).
-
Sodium bicarbonate (48.69 g, 0.580 mol) is added to the solution.
-
The mixture is cooled in an ice-water bath, and di-tert-butyldicarbonate (110.25 g, 0.490 mol) is added in a single portion with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature over a period of one hour.
-
The mixture is then concentrated under vacuum to a volume of approximately 400 mL.
-
The resulting slurry is taken up in chloroform (300 mL), and the phases are separated.
-
The aqueous phase is re-extracted with chloroform (5 x 300 mL portions) until thin-layer chromatography (TLC) indicates the absence of the product in the extract.
-
The combined organic phases are dried over sodium sulfate, filtered, and concentrated under vacuum to yield the title compound as an oil.
-
The crude product is further purified by taking it up in hexanes and evaporating under vacuum to remove residual chloroform.
-
The resulting oil is triturated in cold hexanes and filtered to yield the crude product as a crystalline solid.
-
Recrystallization from boiling ethyl acetate and hexanes affords the pure (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate.
-
Application in Antiviral Drug Synthesis
This compound and its derivatives are crucial intermediates in the synthesis of carbocyclic nucleoside analogues, a class of antiviral drugs with significant therapeutic impact. A prime example is the synthesis of Abacavir, a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[2] The cyclopentene moiety serves as a bioisostere for the ribose sugar in natural nucleosides, conferring enhanced metabolic stability.
The following diagram illustrates a generalized synthetic workflow for the production of carbocyclic nucleoside analogues, highlighting the central role of Boc-protected aminocyclopentene intermediates.
Biological Signaling Pathway: Metabolic Activation of Abacavir
For Abacavir to exert its antiviral effect, it must be converted intracellularly into its active triphosphate form, carbovir triphosphate (CBV-TP). This metabolic activation occurs predominantly in lymphocytes, the primary target cells of HIV.[3][4] Understanding this pathway is critical for comprehending the drug's mechanism of action and its pharmacological profile.
The following diagram outlines the key steps in the metabolic activation of Abacavir.
In hepatic cells, Abacavir is primarily metabolized into inactive carboxylate and glucuronide forms by alcohol dehydrogenase and glucuronyl transferase, respectively, which are then excreted.[4][5][6] This differential metabolism highlights the targeted action of the drug within the host.
References
An In-depth Technical Guide to N-1-Boc-Amino-3-cyclopentene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-1-Boc-Amino-3-cyclopentene, also known by its IUPAC name tert-butyl cyclopent-3-en-1-ylcarbamate, is a pivotal synthetic intermediate in the fields of medicinal chemistry and drug development. Its structure uniquely combines a reactive cyclopentene moiety with a stable, Boc-protected amine, making it a versatile building block for a variety of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and a discussion of its significant role in the preparation of pharmacologically active compounds, particularly carbocyclic nucleoside analogues used as antiviral agents.
Core Properties
This compound is commercially available as a solid, though some sources may describe it as a colorless to pale yellow liquid, suggesting it may exist as an oil or a low-melting solid at room temperature.[1]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₇NO₂ | [1] |
| Molecular Weight | 183.25 g/mol | [1] |
| CAS Number | 193751-54-1 | [1] |
| Appearance | Colorless to pale yellow transparent liquid or solid | [1] |
| Boiling Point | 268.8 °C | |
| Density | ~1.01 g/cm³ | |
| Melting Point | A definitive melting point is not consistently reported. A structurally similar compound, (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate, has a reported melting point of 54-55.5 °C. | |
| Solubility | While quantitative data is not readily available, solubility can be inferred from common synthetic procedures. It is expected to be soluble in organic solvents like chloroform, ethyl acetate, and dichloromethane, with lower solubility in nonpolar solvents like hexanes. |
Spectral Data
No publicly available, experimentally derived spectra for this compound (CAS 193751-54-1) have been identified in the searched literature. The following represents predicted data and data from closely related structural analogs.
-
¹H NMR: Based on the structure, the proton NMR spectrum is expected to show signals for the vinyl protons of the cyclopentene ring (around 5.5-6.0 ppm), the methine proton attached to the nitrogen (around 4.0-4.5 ppm), the allylic and aliphatic protons on the cyclopentene ring (around 2.0-3.0 ppm), and a characteristic singlet for the nine protons of the tert-butyl group (around 1.4 ppm).
-
¹³C NMR: The carbon NMR spectrum would be expected to show signals for the olefinic carbons (around 130 ppm), the carbon bearing the nitrogen atom, the carbons of the cyclopentene ring, the quaternary carbon of the Boc group, and the methyl carbons of the Boc group.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretch of the carbamate (around 3300-3500 cm⁻¹), C=O stretch of the carbamate (around 1680-1720 cm⁻¹), C=C stretch of the alkene (around 1640-1680 cm⁻¹), and C-H stretches.
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M+) or, more commonly in soft ionization techniques, a protonated molecule [M+H]⁺ at m/z 184.2. Common fragmentation patterns would include the loss of the Boc group or isobutylene.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by its two primary functional groups: the Boc-protected amine and the cyclopentene double bond.
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable under a wide range of nucleophilic and basic conditions. This stability allows for selective reactions to be performed on other parts of the molecule without affecting the amine. The Boc group is readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent, to liberate the free amine.
-
Cyclopentene Double Bond: The double bond in the cyclopentene ring is susceptible to a variety of chemical transformations, including:
-
Hydrogenation: The double bond can be reduced to the corresponding saturated cyclopentane ring using catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst).
-
Oxidation: The alkene can undergo oxidation reactions such as epoxidation or dihydroxylation.
-
Addition Reactions: The double bond can participate in various addition reactions, such as halogenation or hydrohalogenation.
-
This orthogonal reactivity makes this compound a valuable intermediate, as the cyclopentene moiety can be modified while the amine is protected, and then the amine can be deprotected for subsequent reactions.
Experimental Protocols
General Procedure for Boc Protection of 3-Aminocyclopentene
Materials:
-
3-Aminocyclopentene (or a salt thereof)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or a non-nucleophilic organic base (e.g., triethylamine)
-
Solvent system (e.g., 1,4-dioxane/water, dichloromethane, or tetrahydrofuran)
-
Chloroform or other suitable extraction solvent
-
Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Hexanes and ethyl acetate for recrystallization (if applicable)
Procedure:
-
Dissolve 3-aminocyclopentene in the chosen solvent system.
-
Add a base (e.g., sodium bicarbonate) to neutralize any acid present and to act as a proton scavenger.
-
Cool the mixture in an ice-water bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
If an aqueous solvent system was used, extract the aqueous residue with an organic solvent such as chloroform or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under vacuum to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Logical Workflow for Synthesis
The synthesis can be visualized as a straightforward workflow involving the reaction of the amine with the protecting group, followed by workup and purification.
Applications in Drug Development
This compound and its derivatives are crucial building blocks in the synthesis of carbocyclic nucleoside analogues.[2] These compounds are structurally similar to natural nucleosides but have the furanose oxygen atom of the ribose sugar replaced by a methylene group. This modification imparts greater stability against enzymatic degradation, making them effective antiviral agents.
Precursor to Carbocyclic Nucleoside Analogues
The cyclopentene ring serves as a mimic of the ribose sugar in nucleosides. The amino group, once deprotected, can be used to construct the purine or pyrimidine base, or the entire functionalized cyclopentylamine can be coupled with a pre-formed heterocyclic base.
Role in the Synthesis of Abacavir
A prominent example of a drug whose synthesis relies on a cyclopentenylamine core is Abacavir , a potent reverse transcriptase inhibitor used in the treatment of HIV. The synthesis of Abacavir involves the coupling of a chiral, functionalized cyclopentenylamine with a chloropurine derivative. While various synthetic routes to Abacavir exist, they all underscore the importance of the cyclopentenylamine core structure, for which this compound is a key protected precursor.
The general synthetic strategy highlights the utility of this class of compounds.
Safety and Handling
This compound is classified as an irritant. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound. These include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust or vapors.
-
Avoiding contact with skin and eyes.
Conclusion
This compound is a strategically important molecule in organic synthesis, offering a stable yet versatile platform for the construction of complex molecular architectures. Its primary value lies in its role as a precursor to carbocyclic nucleosides, a class of drugs that has had a profound impact on the treatment of viral diseases. The information provided in this guide is intended to support researchers and scientists in leveraging the unique properties of this compound for future innovations in drug discovery and development.
References
Navigating the Safety Profile of N-1-Boc-Amino-3-cyclopentene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-1-Boc-Amino-3-cyclopentene, also known as tert-butyl (cyclopent-3-en-1-yl)carbamate (CAS No. 193751-54-1), is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its structure, featuring a reactive cyclopentene ring and a Boc-protected amine, makes it a versatile building block. However, a thorough understanding of its safety and hazard profile is paramount for its safe handling and use in research and development. This technical guide provides an in-depth overview of the known safety information, hazard classifications, and handling precautions for this compound.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety assessment. There is some discrepancy in the reported physical state of this compound, with some sources listing it as a solid and others as a liquid.[1][2] This may be due to impurities or different manufacturing processes. Researchers should verify the physical state of their specific batch.
| Property | Value | Source(s) |
| CAS Number | 193751-54-1 | [3] |
| Molecular Formula | C₁₀H₁₇NO₂ | [3] |
| Molecular Weight | 183.25 g/mol | [3] |
| Appearance | Solid or Colorless to pale yellow transparent liquid | [1][2] |
| Boiling Point | 268.8 °C to 268.9 °C at 760 mmHg | [2][4] |
| Density | 1.01 g/cm³ (calculated) | [4] |
| Flash Point | 116.4 °C (calculated) | [4] |
| Vapor Pressure | 0.00749 mmHg at 25°C | [4] |
Hazard Identification and Classification
This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.
| Hazard Classification | Code | Description | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | H335 | May cause respiratory irritation | [3] |
GHS Pictogram:
Signal Word: Warning [2]
Precautionary Measures and Handling
Given the identified hazards, a series of precautionary measures are essential for the safe handling of this compound. These are summarized from various safety data sheets and chemical databases.
| Category | Precautionary Statement Code | Statement | Source(s) |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2] |
| P264 | Wash skin thoroughly after handling. | [2] | |
| P271 | Use only outdoors or in a well-ventilated area. | [2] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. | [2] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] | |
| P312 | Call a POISON CENTER or doctor if you feel unwell. | [2] | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | [3] | |
| P337 + P317 | If eye irritation persists: Get medical advice/attention. | [3] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | [3] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [3] |
| P405 | Store locked up. | [3] | |
| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. | [3] |
Experimental Safety Protocols (General Principles)
Skin Irritation Testing (Based on OECD Guideline 404)
This test determines the potential of a substance to cause reversible inflammatory changes to the skin.
Eye Irritation Testing (Based on OECD Guideline 405)
This test evaluates the potential of a substance to cause reversible or irreversible damage to the eye.
Reactivity and Stability
Detailed experimental studies on the specific reactivity and stability of this compound are not widely published. However, based on its chemical structure, the following can be inferred:
-
Stability: The Boc (tert-butoxycarbonyl) protecting group is known to be stable under most nucleophilic and basic conditions.[5] It is, however, labile to strong acids. The compound should be stored in a well-ventilated, dry place, with some suppliers recommending refrigeration (2-8 °C) and protection from direct sunlight.[1]
-
Reactivity: The cyclopentene double bond can undergo typical alkene reactions such as hydrogenation, oxidation, and addition.[1] The Boc-protected amine's reactivity is masked, allowing for selective transformations at the double bond.[1]
-
Incompatible Materials: Strong oxidizing agents should be avoided.
-
Hazardous Decomposition Products: Under acidic conditions, the Boc group can be cleaved to produce isobutylene and carbon dioxide.[] Upon combustion, hazardous decomposition products can include carbon monoxide, carbon dioxide, and nitrogen oxides.
Logical Relationship of Hazards and Protective Measures
The relationship between the identified hazards of this compound and the necessary personal protective equipment (PPE) can be visualized as a direct response to mitigate risks.
Conclusion
This compound is a chemical intermediate with a well-defined, though moderate, hazard profile, primarily as a skin, eye, and respiratory irritant. While quantitative toxicological data and specific experimental protocols for this compound are not extensively documented in public literature, the available information from safety data sheets and chemical databases provides a strong foundation for its safe handling. Adherence to the recommended precautionary measures, including the use of appropriate personal protective equipment and proper storage, is crucial for mitigating the risks associated with its use in research and development. Professionals should always consult the most up-to-date safety data sheet from their supplier before handling this compound.
References
The Strategic Utility of N-1-Boc-Amino-3-cyclopentene in Pharmaceutical Synthesis
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth analysis of the commercially available synthetic building block, N-1-Boc-Amino-3-cyclopentene. Esteemed for its role as a critical precursor in the synthesis of carbocyclic nucleoside analogues, this compound is of significant interest to the pharmaceutical and biotechnology industries. This guide offers a detailed overview of its chemical and physical properties, commercial availability, and its application in the synthesis of antiviral agents, supported by experimental protocols and logical workflow diagrams.
Core Compound Specifications
This compound, systematically named tert-butyl cyclopent-3-en-1-ylcarbamate, is a versatile organic intermediate. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and the reactive double bond within the cyclopentene ring makes it an ideal starting material for complex organic syntheses.[1]
| Property | Value | Source |
| CAS Number | 193751-54-1 | [1][2] |
| Molecular Formula | C10H17NO2 | [1][2] |
| Molecular Weight | 183.25 g/mol | [1][2] |
| Appearance | Colorless to pale yellow transparent liquid or solid | [1] |
| Boiling Point | 268.9 ± 20.0 °C (Predicted) | ChemicalBook |
| Density | 1.01 ± 0.1 g/cm³ (Predicted) | ChemicalBook |
| Melting Point | 70-72 °C | China Tert-Butyl Cyclopent-3-en-1-ylcarbamate CAS 193751-54-1 ... |
| Purity | Typically ≥97% | [3] |
| Storage Temperature | 2-8°C | ChemicalBook |
Commercial Availability
This compound is readily available from a variety of chemical suppliers worldwide. The typical packaging sizes range from grams to kilograms, catering to both laboratory-scale research and larger-scale production needs.
Prominent Suppliers Include:
Application in the Synthesis of Carbocyclic Nucleoside Analogues
A primary application of this compound lies in its role as a key intermediate in the synthesis of carbocyclic nucleoside analogues.[1] These compounds are structurally similar to natural nucleosides but have the oxygen atom of the furanose ring replaced by a methylene group, conferring increased metabolic stability. This structural modification makes them potent antiviral and antineoplastic agents.
A notable example is the synthesis of Abacavir, a powerful anti-HIV drug. The cyclopentene ring of this compound serves as the carbocyclic "sugar" mimic in these analogues.
Synthetic Pathway Overview
The general synthetic strategy to produce a carbocyclic nucleoside analogue from a cyclopentene precursor involves several key transformations. The following diagram illustrates a logical workflow for such a synthesis.
Key Experimental Protocols
The following are representative experimental protocols for key transformations in the synthesis of carbocyclic nucleoside analogues, based on established chemical literature. These protocols are provided for illustrative purposes and should be adapted and optimized for specific substrates and laboratory conditions.
Diastereoselective Epoxidation of this compound
This procedure outlines the formation of an epoxide ring on the cyclopentene moiety, a crucial step for introducing further functionality with stereocontrol.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-Boc-aminocyclopentene oxide.
Mitsunobu Reaction for Nucleobase Coupling
The Mitsunobu reaction is a versatile method for the stereospecific conversion of a secondary alcohol to an amine, as in the coupling of the carbocyclic core with a nucleobase.
Materials:
-
Protected Amino Alcohol Intermediate
-
Nucleobase (e.g., 6-chloropurine)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the protected amino alcohol intermediate (1 equivalent) and the nucleobase (1.2 equivalents) in anhydrous THF, add triphenylphosphine (1.5 equivalents) at room temperature under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the protected carbocyclic nucleoside analogue.
Boc Group Deprotection
The final step in many synthetic routes is the removal of the Boc protecting group to yield the free amine of the target molecule.
Materials:
-
Protected Carbocyclic Nucleoside Analogue
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected carbocyclic nucleoside analogue in a mixture of DCM and TFA (typically a 1:1 or similar ratio) at 0 °C.
-
Stir the solution at room temperature and monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the deprotected carbocyclic nucleoside analogue. Further purification may be necessary depending on the product's properties.
Conclusion
This compound is a commercially accessible and highly valuable building block for the synthesis of medicinally important carbocyclic nucleoside analogues. Its unique structure allows for a range of chemical transformations to construct complex molecular architectures with high stereocontrol. The protocols and workflow presented in this guide are intended to provide a foundational understanding for researchers and professionals engaged in the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective synthesis of the carbocyclic nucleoside (-)-abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of the carbocyclic nucleoside (−)-abacavir - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Technical Guide to N-1-Boc-Amino-3-cyclopentene: Synthesis, Properties, and Applications in Drug Development
Executive Summary: N-1-Boc-Amino-3-cyclopentene is a pivotal organic intermediate characterized by a cyclic unsaturated structure and a tert-butoxycarbonyl (Boc) protected amine. This unique combination of a reactive cyclopentene double bond and a stable, yet readily cleavable, protecting group makes it an exceptionally versatile building block in multi-step organic synthesis.[1] It is extensively utilized in medicinal chemistry, peptide synthesis, and the development of chiral compounds.[1] This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its key applications for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a well-characterized compound with defined physical and chemical properties critical for its use in synthesis. The tert-butoxycarbonyl (Boc) group provides excellent protection for the amine, rendering it stable under various reaction conditions while allowing for selective deprotection when needed.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 193751-54-1 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₇NO₂ | [1][2][3] |
| Molecular Weight | 183.25 g/mol | [1][2][3] |
| IUPAC Name | tert-butyl N-cyclopent-3-en-1-ylcarbamate | [2][4] |
| Appearance | Colorless to pale yellow transparent liquid; Solid | [1][4] |
| Purity | ≥97% | [4] |
| Boiling Point | 268.8°C | [4] |
| Synonyms | 1-(Boc-amino)-3-cyclopentene, tert-Butyl cyclopent-3-enylcarbamate | [2] |
Synthesis and Manufacturing
The synthesis of this compound is well-documented, with established protocols providing good yields. A common method involves the reaction of 3-cyclopenten-1-ol with N-Boc-ethyl oxalate and subsequent hydrolysis.
Experimental Protocol
A representative synthetic procedure is detailed below, involving a two-step process from 3-cyclopenten-1-ol.[5]
Step 1: Formation of the Intermediate
-
To a three-necked round-bottomed flask cooled in an ice-water bath, add an anhydrous tetrahydrofuran (THF, 10 mL) solution of triphenylphosphine (Ph₃P, 0.015 mol).
-
Sequentially add an anhydrous THF (10 mL) solution of 3-cyclopenten-1-ol (0.012 mol) and an anhydrous THF (10 mL) solution of N-Boc-ethyl oxalate (0.015 mol).[5]
-
Slowly add Diethyl azodicarboxylate (DEAD, 0.015 mol) dropwise to the mixture.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to continue at room temperature for 48 hours.[5]
-
Remove the solvent by reduced pressure distillation.
-
Purify the residue by column chromatography (silica gel, 100% dichloromethane) to afford a crude mixture of ethyl (tert-butoxycarbonyl-cyclopent-3-enyl-amino)-oxo-acetate and N-Boc-ethylcarbamate. This mixture is used directly in the next step.[5]
Step 2: Hydrolysis and Final Product Isolation
-
Dissolve the crude product (3.80 g) in THF (35 mL) and cool the solution in an ice-water bath with stirring.
-
Slowly add a solution of lithium hydroxide (LiOH, 0.0765 mol) in water (35 mL).[5]
-
Continue stirring the mixture in the ice-water bath for 3 hours.
-
Extract the organic material with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Remove the solvent by distillation under reduced pressure.
-
Purify the final residue by column chromatography (silica gel, 100% dichloromethane) to yield the pure product.[5]
Quantitative Data
The following table summarizes key quantitative aspects of the described synthesis.
Table 2: Summary of Synthesis Data
| Parameter | Value/Condition | Source(s) |
| Starting Material | 3-cyclopenten-1-ol | [5] |
| Key Reagents | Ph₃P, N-Boc-ethyl oxalate, DEAD, LiOH | [5] |
| Solvent | Anhydrous Tetrahydrofuran (THF), Dichloromethane | [5] |
| Reaction Time | 53 hours (48h + 2h + 3h) | [5] |
| Purification | Silica Gel Column Chromatography | [5] |
| Overall Yield | 53% |
Synthesis Workflow Diagram
Applications in Research and Drug Development
The dual functionality of this compound makes it a valuable precursor in several areas of chemical and pharmaceutical research.
Pharmaceutical Intermediate
The compound is widely used to prepare amine-containing drugs and bioactive molecules.[1] It serves as a key precursor to cyclopentylamine derivatives, which form the core structure of many therapeutic agents.[1] The Boc group ensures that the amine is protected during sensitive synthetic steps, allowing for complex molecular assembly without undesired side reactions.[1]
Peptide and Amino Compound Synthesis
In peptide chemistry, precise control over amine reactivity is crucial. This compound is highly valuable for the synthesis of peptides and complex amino structures because the Boc group allows for controlled, stepwise deprotection and coupling reactions.[1]
Chiral and Heterocyclic Compound Development
The strained ring and unsaturated bond of the cyclopentene moiety enable selective transformations.[1] This makes the compound an excellent starting material in asymmetric synthesis for constructing chiral amines, heterocycles, and other complex cyclic building blocks used in the development of novel fine chemicals.[1]
Surface Chemistry
Beyond drug development, this compound has been used to explore the functionalization of silicon surfaces with primary amine groups, which is a critical step for applications such as DNA attachment in biosensors and diagnostics.[5]
Application Pathways Diagram
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed. Handling should occur in a well-ventilated area or fume hood.
Table 3: Hazard Identification
| Hazard Code | Description | Source(s) |
| GHS07 | Harmful / Irritant | |
| H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] |
| H335 | May cause respiratory irritation | [2] |
| Signal Word | Warning |
Conclusion
This compound stands out as a versatile and indispensable building block for organic synthesis, particularly within the pharmaceutical and life sciences sectors. Its unique structure, combining a reactive carbocycle with a robustly protected amine, provides chemists with a reliable tool for constructing complex molecular architectures. The straightforward synthetic protocol and well-understood reactivity profile make it a valuable component in the drug discovery and development pipeline, from creating novel therapeutic agents to advancing materials science applications.
References
An In-depth Technical Guide to N-1-Boc-Amino-3-cyclopentene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-1-Boc-Amino-3-cyclopentene (tert-butyl N-cyclopent-3-en-1-ylcarbamate) is a pivotal bifunctional molecule in modern organic synthesis and medicinal chemistry. Its structure combines a reactive cyclopentene moiety with a Boc-protected amine, rendering it a valuable building block for the synthesis of a diverse array of complex molecules, particularly in the realm of drug discovery and peptide chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and significant applications of this compound, with a focus on its utility for researchers and professionals in the pharmaceutical sciences.
Discovery and History
The precise first synthesis and characterization of this compound are not prominently documented in readily available scientific literature. However, its emergence as a commercially available building block suggests its synthesis was likely developed and optimized in the context of industrial or academic research focused on creating novel scaffolds for drug discovery. The presence of the tert-butyloxycarbonyl (Boc) protecting group points to its intended use in multi-step syntheses where controlled manipulation of an amine functionality is required. The cyclopentene ring, a common motif in various natural products and biologically active compounds, further underscores its significance as a precursor for carbocyclic nucleoside analogues and other therapeutic agents.
While a definitive historical account of its discovery remains elusive, its utility is widely recognized, and it is now a staple reagent for chemists engaged in the synthesis of cyclopentylamine derivatives and modified peptides.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below for easy reference and comparison.
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 193751-54-1[1] |
| Molecular Formula | C₁₀H₁₇NO₂[1] |
| Molecular Weight | 183.25 g/mol [1] |
| Appearance | Colorless to pale yellow transparent liquid[1] |
| IUPAC Name | tert-butyl N-cyclopent-3-en-1-ylcarbamate |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Data |
| ¹H NMR (DMSO-d₆) | δ: 6.72 (d, J=7.9 Hz, 1H, NH), 5.80 and 5.60 (two m, 2H, CH=CH), 4.45 (m, 1H, CHN), 2.60 (m, 1H, CH), 2.30 (m, 1H, 1/2CH₂), 1.40 (s, 9H, C(CH₃)₃), 1.2 (m, 1H, 1/2CH₂) |
| Boiling Point | 268.8±20.0 °C (Predicted) |
| Density | 1.01±0.1 g/cm³ (Predicted) |
Note: The ¹H NMR data is for a structurally related compound, (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate, and is provided here as a representative example of the key chemical shifts.
Experimental Protocols
Synthesis of this compound from Cyclopent-3-en-1-amine Hydrochloride
This two-step process involves the initial liberation of the free amine from its hydrochloride salt, followed by the protection of the amine with di-tert-butyl dicarbonate (Boc₂O).
Step 1: Neutralization of Cyclopent-3-en-1-amine Hydrochloride
-
Dissolve cyclopent-3-en-1-amine hydrochloride in a suitable solvent such as dichloromethane (DCM) or a mixture of water and an organic solvent.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloride and liberate the free amine.
-
Monitor the pH to ensure complete neutralization.
-
Extract the aqueous layer with an organic solvent (e.g., DCM) to isolate the free amine.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclopent-3-en-1-amine.
Step 2: Boc Protection of Cyclopent-3-en-1-amine
-
Dissolve the crude cyclopent-3-en-1-amine in a suitable solvent, such as a mixture of 1,4-dioxane and water.
-
Add a base, typically sodium bicarbonate, to the solution.
-
Cool the mixture in an ice-water bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Extract the aqueous residue with an organic solvent like chloroform or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel to obtain the pure compound.
Applications in Drug Development and Organic Synthesis
This compound is a versatile building block with significant applications in medicinal chemistry and organic synthesis.
-
Pharmaceutical Intermediates : It serves as a key precursor for the synthesis of various cyclopentylamine derivatives, which are core structures in a range of therapeutic agents. The Boc protection allows for the selective modification of the cyclopentene ring without interference from the amine group.
-
Peptide and Amino Acid Synthesis : The compound is valuable in the synthesis of non-natural amino acids and for incorporation into peptide chains. The Boc group provides robust protection during peptide coupling reactions and can be selectively removed under acidic conditions.
-
Chiral and Heterocyclic Compound Development : The unsaturated and strained ring system of this compound enables a variety of stereoselective transformations, making it a useful starting material for the synthesis of chiral amines and heterocyclic compounds.
Visualized Workflows and Pathways
General Synthetic Utility
The following diagram illustrates the general synthetic utility of this compound as a versatile chemical intermediate.
Caption: Synthetic pathways from this compound.
Workflow in Solid-Phase Peptide Synthesis (SPPS)
The diagram below outlines the logical workflow for incorporating this compound as a non-natural amino acid into a peptide chain using solid-phase peptide synthesis (SPPS).
Caption: Solid-phase peptide synthesis workflow.
Conclusion
This compound stands as a testament to the importance of versatile building blocks in advancing drug discovery and complex molecule synthesis. Its unique combination of a reactive alkene within a cyclic framework and a protected amine allows for a wide range of chemical manipulations. While its precise origins are not clearly detailed in seminal publications, its continued use and commercial availability highlight its value to the scientific community. This guide provides a foundational understanding of its properties, a practical synthetic approach, and its role in the development of novel therapeutics, serving as a valuable resource for researchers in the field.
References
Methodological & Application
Synthesis of Chiral Amines Using N-1-Boc-Amino-3-cyclopentene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of chiral amines derived from N-1-Boc-Amino-3-cyclopentene. This versatile building block is a valuable precursor for generating chiral aminocyclopentanols, which are key intermediates in the synthesis of various pharmaceutical agents and complex molecules. The primary method detailed is the osmium-catalyzed Tethered Aminohydroxylation (TA), a powerful technique for the stereoselective formation of syn-1,2-amino alcohols. This methodology offers excellent control over both regioselectivity and stereoselectivity.
Introduction
Chiral amines are fundamental components of numerous active pharmaceutical ingredients (APIs). The precise spatial arrangement of substituents around a stereogenic center is often critical for biological activity and selectivity. This compound is an attractive starting material for the synthesis of chiral aminocyclopentane derivatives due to its cyclic structure and the presence of a Boc-protected amine and a reactive alkene. The Boc (tert-butyloxycarbonyl) group provides robust protection for the amine functionality under a variety of reaction conditions and can be readily removed under mild acidic conditions.
The double bond in this compound allows for a range of stereoselective transformations, including asymmetric hydrogenation, epoxidation, and dihydroxylation. A particularly effective method for the synthesis of chiral aminocyclopentanols from this substrate is the Tethered Aminohydroxylation (TA) reaction.
Tethered Aminohydroxylation (TA) of this compound
The Tethered Aminohydroxylation (TA) reaction provides a powerful strategy for the regio- and stereoselective synthesis of syn-amino alcohol motifs.[1][2] In the context of this compound, the carbamate is already incorporated into the cyclic structure, "tethering" the nitrogen source to the alkene. This intramolecular approach directs the aminohydroxylation to occur on the same face of the cyclopentene ring, leading to the formation of a bicyclic oxazolidinone, which is a protected form of the desired syn-1,2-aminocyclopentanol.
The reaction is catalyzed by potassium osmate (K₂OsO₂(OH)₄) and utilizes an oxidant, such as tert-butyl hypochlorite, to generate the active osmium(VIII) species in situ.[1]
Reaction Scheme
Caption: General scheme for the Tethered Aminohydroxylation of this compound.
Quantitative Data
| Substrate (Cyclic Allylic Carbamate) | Product (Diastereomeric Ratio) | Yield (%) | Reference |
| Six-membered ring | syn-isomer favored (>20:1) | 85 | [1] |
| Seven-membered ring | syn-isomer favored (3:1) | 90 | [3] |
| Eight-membered ring | anti-isomer favored (>10:1) | 75 | [3] |
Experimental Protocols
The following is a representative protocol for the Tethered Aminohydroxylation of a cyclic allylic carbamate, based on the work of Donohoe and coworkers.[1][3] Note: This protocol may require optimization for this compound.
Protocol: Tethered Aminohydroxylation
Materials:
-
This compound
-
Potassium osmate (K₂OsO₂(OH)₄)
-
Sodium hydroxide (NaOH)
-
tert-Butyl hypochlorite (t-BuOCl)
-
Diisopropylethylamine (DIPEA)
-
n-Propanol
-
Water (deionized)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) in a 2:1 mixture of n-propanol and water (0.1 M) is added sodium hydroxide (0.92 equiv) and diisopropylethylamine (5 mol%).
-
Potassium osmate (4 mol%) is then added, and the mixture is stirred at room temperature.
-
tert-Butyl hypochlorite (1.0 equiv) is added dropwise, and the reaction is stirred at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.
-
The mixture is extracted with ethyl acetate (3 x volume of the aqueous layer).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, a bicyclic oxazolidinone, can be purified by flash column chromatography.
-
Hydrolysis of the oxazolidinone to the corresponding syn-amino alcohol can be achieved by treatment with aqueous sodium sulfite.[1]
Logical Workflow for Chiral Amine Synthesis
The overall process for the synthesis of a chiral aminocyclopentanol from this compound via Tethered Aminohydroxylation can be visualized as follows:
Caption: Workflow for the synthesis of chiral aminocyclopentanols.
Troubleshooting and Considerations
-
Substrate Reactivity: As noted, five-membered endocyclic allylic carbamates can be challenging substrates for Tethered Aminohydroxylation due to ring strain.[1] Reaction conditions, such as temperature and reaction time, may need to be carefully optimized.
-
Oxidant Stability: tert-Butyl hypochlorite is a reactive and potentially unstable reagent. It should be handled with care and stored appropriately.
-
Catalyst Loading: The amount of potassium osmate can be varied, but it is typically used in catalytic quantities (1-5 mol%).
-
Stereochemical Outcome: The Tethered Aminohydroxylation of cyclic allylic carbamates generally proceeds with high syn-diastereoselectivity for six- and seven-membered rings.[1][3] The stereochemical outcome for other ring sizes may vary.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of chiral amines. The Tethered Aminohydroxylation reaction offers a highly stereoselective method for the preparation of syn-aminocyclopentanols from this precursor. The provided protocols and data, based on analogous systems, serve as a strong foundation for researchers to develop specific synthetic routes towards novel chiral amines for applications in drug discovery and development. Careful consideration of the potential challenges with five-membered ring systems is advised.
References
Application Notes and Protocols for N-1-Boc-Amino-3-cyclopentene in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the unnatural amino acid N-1-Boc-Amino-3-cyclopentene into peptide chains using solid-phase peptide synthesis (SPPS). This document outlines the properties of this building block, detailed experimental protocols, and expected outcomes based on established peptide synthesis methodologies.
Introduction
This compound is a valuable building block for introducing conformational constraints and novel functionalities into peptides.[1][2] The cyclopentene moiety can serve as a bioisostere for proline, potentially inducing specific secondary structures such as β-turns.[2] Its unsaturated nature also offers a site for further chemical modification. The tert-butoxycarbonyl (Boc) protecting group on the amine is a staple in peptide synthesis, favored for its stability during coupling and its clean removal under acidic conditions.[3][4][5][6]
The incorporation of such unnatural amino acids can enhance the therapeutic properties of peptides by increasing their metabolic stability, receptor binding affinity, and cell permeability.[7] This guide focuses on the Boc/Bzl protection strategy for SPPS, which is well-suited for the synthesis of peptides containing this compound.
Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₇NO₂ |
| Molecular Weight | 183.25 g/mol |
| Appearance | Solid |
| Purity | Typically ≥97% |
| CAS Number | 193751-54-1 |
Data Presentation: Representative Coupling Efficiency
The successful incorporation of any amino acid in SPPS is dependent on the coupling efficiency at each step. While specific data for this compound is not extensively published, the following table provides representative data for the coupling of sterically hindered or unusual Boc-protected amino acids, which can be used as a general guideline. The efficiency is highly dependent on the coupling reagents, reaction time, and the specific peptide sequence.
| Coupling Reagent | Additive | Typical Reaction Time (min) | Representative Coupling Yield (%) | Reference |
| DCC | HOBt | 60 - 120 | 95 - 99 | [1] |
| HBTU | HOBt/DIEA | 30 - 60 | >99 | [3] |
| HATU | HOAt/DIEA | 20 - 45 | >99 | [8][9] |
| PyBOP | DIEA | 30 - 60 | >99 | [1] |
Note: The values presented are representative for non-standard amino acids and should be used as a starting point for optimization. Actual yields may vary based on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
The following protocols are based on the Boc/Bzl strategy for solid-phase peptide synthesis.
The overall process of incorporating an amino acid, including this compound, into a growing peptide chain on a solid support is illustrated below.
This protocol details the steps for deprotection of the N-terminal Boc group and coupling of the subsequent Boc-protected amino acid.
Materials:
-
Peptide-resin
-
50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
DCM, peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
10% (v/v) Diisopropylethylamine (DIEA) in DCM or DMF
-
Boc-protected amino acid (e.g., this compound) (3 equivalents)
-
Coupling reagent (e.g., HBTU, 3 equivalents)
-
HOBt (3 equivalents)
-
DIEA (6 equivalents)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM or DMF for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the solvent.
-
Add 50% TFA in DCM to the resin.
-
Agitate for 1-2 minutes.
-
Drain the solution.
-
Add a second portion of 50% TFA in DCM and agitate for 20-30 minutes.[4]
-
Drain the deprotection solution.
-
-
Washing: Wash the resin sequentially with DCM (3x), and DMF (3x).
-
Neutralization:
-
Add 10% DIEA in DCM or DMF to the resin and agitate for 5-10 minutes.[1]
-
Repeat the neutralization step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid, HBTU, and HOBt in DMF.
-
Add DIEA to the activation mixture and allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-4 hours. Monitor the reaction completion using a Kaiser test or other appropriate method.
-
-
Washing: Wash the resin sequentially with DMF (3x) and DCM (3x).
The cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled.
Warning: This procedure involves the use of highly corrosive and toxic hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) and must be performed in a specialized apparatus within a certified fume hood by trained personnel.
Materials:
-
Dried peptide-resin
-
Anhydrous HF or TFMSA
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in the reaction vessel of the cleavage apparatus.
-
Add the appropriate scavengers.
-
Cool the reaction vessel to -5 to 0 °C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Isolate the peptide by filtration or centrifugation.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide can be confirmed by mass spectrometry (MS) and analytical HPLC.[7]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | Steric hindrance from the cyclopentene ring or the growing peptide chain. | Use a more potent coupling reagent like HATU. Increase coupling time and/or temperature. Double couple the amino acid. |
| Side Reactions | Incomplete deprotection or side-chain reactions. | Ensure complete Boc removal. Use appropriate scavengers during cleavage. |
| Peptide Aggregation | Formation of secondary structures on the resin. | Use a lower loading resin. Incorporate disrupting elements or perform synthesis at an elevated temperature. |
Conclusion
The incorporation of this compound into peptides is a viable strategy to introduce novel structural and functional properties. The protocols provided herein, based on the standard Boc-SPPS methodology, offer a solid foundation for the successful synthesis of peptides containing this unnatural amino acid. Optimization of coupling conditions may be necessary depending on the specific peptide sequence. Careful execution of these protocols, particularly the final cleavage step, will ensure the generation of high-quality peptides for further research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
Applications of N-1-Boc-Amino-3-cyclopentene in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-1-Boc-Amino-3-cyclopentene, also known as tert-butyl cyclopent-3-en-1-ylcarbamate, is a versatile chiral building block of significant interest in medicinal chemistry. Its structure, featuring a reactive cyclopentene ring and a Boc-protected amine, makes it a valuable precursor for the synthesis of a variety of complex molecules, most notably carbocyclic nucleoside analogues with potent antiviral activity. The cyclopentene scaffold serves as a stable isostere of the ribose sugar moiety found in natural nucleosides, imparting enhanced metabolic stability to the resulting drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of antiviral agents and other medicinally relevant compounds.
Core Applications
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of carbocyclic nucleoside analogues. These compounds are potent inhibitors of viral enzymes and are used in the treatment of viral infections such as HIV and Hepatitis B. Additionally, the cyclopentane core is a feature in other classes of therapeutic agents, including kinase inhibitors and MraY inhibitors.
Key Therapeutic Areas:
-
Antiviral Agents: As a precursor to drugs like Abacavir and Carbovir, which are reverse transcriptase inhibitors used in the treatment of HIV/AIDS.
-
Anticancer Agents: The carbocyclic nucleoside framework is also explored for its potential in developing anticancer drugs.
-
Antibacterial Agents: Used in the synthesis of analogues of muraymycin, which target the bacterial enzyme MraY.
-
Kinase Inhibitors: The cyclopentane scaffold can be incorporated into molecules designed to inhibit specific protein kinases involved in cell signaling pathways dysregulated in diseases like cancer.
Data Presentation
Table 1: Synthesis of Chiral Intermediates from Cyclopentene Derivatives
| Starting Material | Reaction | Key Reagents | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (rac)-cis-N-acetyl-4-aminocyclopent-2-enol 1-O-acetate | Enzymatic Hydrolysis | Electric eel acetylcholine esterase | (+)-cis-N-acetyl-4-aminocyclopent-2-enol | 40 (conv.) | 92 (>99 after recrystallization) | [1] |
| (rac)-cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enol | Enzymatic Acetylation | Candida antarctica B lipase | (-)-cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enyl acetate | 40 (conv.) | 90 | [1] |
| (rac)-cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enol | Enzymatic Acetylation | Pseudomonas species lipase | (-)-cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enyl acetate | 40 (conv.) | 92 | [1] |
| (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one | Hydrolysis & Boc Protection | 1. HCl2. Boc₂O, DIEA | (-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid | 50 (over 2 steps) | >95 | [2] |
Table 2: Biological Activity of Carbocyclic Nucleoside Analogues
| Compound | Virus Target | Assay | Activity (EC₅₀ µM) | Cytotoxicity (CC₅₀ µM) | Reference |
| L-carbocyclic 2',3'-didehydro-2',3'-dideoxyadenosine | HIV | In vitro | 2.4 | >100 | [1] |
| L-carbocyclic 2',3'-didehydro-2',3'-dideoxyadenosine | HBV | In vitro | 0.9 | >100 | [1] |
Experimental Protocols
Protocol 1: Synthesis of (-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic Acid (Key Intermediate for Abacavir)
This protocol describes a method to obtain a key chiral intermediate for Abacavir synthesis, starting from a related cyclopentene precursor, the Vince lactam. This compound can be utilized in similar synthetic strategies involving enzymatic resolution followed by functional group manipulation to access such intermediates.
Step 1: Hydrolysis of Vince Lactam
-
To a solution of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one (5.0 g, 46 mmol) in water (30.5 mL), add aqueous HCl (2 M, 23.0 mL, 46.0 mmol).
-
Heat the reaction mixture at approximately 80°C for 2 hours.
-
Cool the mixture to ambient temperature and remove the solvent under reduced pressure.
-
Dry the resulting solid in a vacuum oven at about 70°C. The crude (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride is used without further purification.[2]
Step 2: Boc Protection
-
To a solution of the crude hydrochloride salt from Step 1 (9.20 g, 45.8 mmol) in 1,4-dioxane (15 mL) and water (18.3 mL) at approximately 0°C, add N,N-diisopropylethylamine (DIEA) (32.0 mL, 183 mmol).[2]
-
Stir the mixture for about 5 minutes.
-
Add a solution of di-tert-butyl dicarbonate (11.7 mL, 50.4 mmol) in 1,4-dioxane (5 mL).[2]
-
Allow the reaction mixture to warm to ambient temperature and stir for approximately 18 hours.
-
Remove the solvent under reduced pressure and dry the crude oil in a vacuum oven at about 65°C for 3 hours.
-
Purify the crude product by silica gel chromatography, eluting with a gradient of 80-100% EtOAc/heptane to afford (1S,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid (5.2 g, 50% yield over 2 steps).[2]
Protocol 2: General Procedure for Mitsunobu Reaction for Nucleobase Coupling
The Mitsunobu reaction is a key step in the convergent synthesis of carbocyclic nucleosides, allowing for the coupling of a chiral cyclopentenol intermediate with a nucleobase. This reaction proceeds with inversion of stereochemistry at the alcohol center.[3]
-
Dissolve the Boc-protected aminocyclopentenol derivative (1 equivalent), the desired purine or pyrimidine nucleobase (1-1.5 equivalents), and triphenylphosphine (PPh₃) (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired N-9 coupled carbocyclic nucleoside analogue.
Protocol 3: Enzymatic Resolution of (rac)-cis-4-Aminocyclopent-2-en-1-ol Derivatives
Enzymatic kinetic resolution is a crucial technique to obtain enantiomerically pure starting materials for the asymmetric synthesis of carbocyclic nucleosides.
Enzymatic Acetylation:
-
To a solution of the racemic Boc-protected aminocyclopentenol (e.g., (rac)-cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enol) in an appropriate organic solvent, add an acyl donor (e.g., vinyl acetate).
-
Add the lipase (e.g., Candida antarctica B lipase or Pseudomonas species lipase).
-
Monitor the reaction progress until approximately 40-50% conversion is reached.
-
Separate the enzyme by filtration.
-
Separate the resulting acetylated product from the unreacted alcohol by column chromatography. This provides access to both enantiomers of the starting material (one as the acetate and one as the unreacted alcohol).[1]
Enzymatic Hydrolysis:
-
To a solution of the racemic acetate of the Boc-protected aminocyclopentenol in a buffer/co-solvent system, add the esterase (e.g., electric eel acetylcholine esterase).
-
Monitor the reaction until approximately 40-50% conversion.
-
Extract the reaction mixture with an organic solvent.
-
Separate the resulting alcohol from the unreacted acetate by column chromatography to obtain the enantiomerically enriched products.[1]
Visualizations
Synthesis of Carbocyclic Nucleoside Analogues
References
Protocol for the Acid-Catalyzed Deprotection of N-1-Boc-Amino-3-cyclopentene
Application Note
This document provides detailed protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from N-1-Boc-Amino-3-cyclopentene, a key intermediate in the synthesis of various pharmaceutical compounds and complex amino structures.[1] The Boc group is a widely used amine protecting group due to its stability in various reaction conditions and its facile removal under acidic conditions.[2] This application note outlines two common and effective methods for Boc deprotection: using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-dioxane. These protocols are intended for researchers, scientists, and professionals in drug development and organic synthesis.
The selection between TFA and HCl protocols often depends on the presence of other acid-sensitive functional groups in the molecule and the desired salt form of the final product. The TFA method is generally faster, while the HCl/dioxane method can sometimes be milder and may yield a crystalline hydrochloride salt that is easier to handle.[3][4][5]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Boc deprotection of this compound based on established literature for similar substrates. It is important to note that optimal conditions may vary and require empirical determination for specific applications.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrochloric Acid (HCl) in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Concentration | 20-50% TFA in DCM (v/v) | 4 M |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 2 hours | 30 minutes - 4 hours |
| Typical Yield | >95% (as TFA salt) | >95% (as HCl salt) |
| Work-up | Evaporation of solvent and excess acid | Evaporation of solvent, trituration with ether |
Experimental Protocols
Materials and Equipment
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Standard glassware and work-up equipment
-
Thin-Layer Chromatography (TLC) apparatus for reaction monitoring
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the deprotection of this compound using a solution of TFA in DCM.
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the solvent and excess TFA by rotary evaporation.
-
The resulting residue, the trifluoroacetate salt of 3-aminocyclopentene, can be used directly for the next step or further purified.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol provides an alternative method using a commercially available solution of 4M HCl in 1,4-dioxane.[5]
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like methanol or DCM if necessary, otherwise, proceed neat.
-
Add a solution of 4M HCl in 1,4-dioxane to the starting material in a round-bottom flask at room temperature.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 30 minutes to 4 hours, often indicated by the precipitation of the hydrochloride salt.[4][5]
-
Once the reaction is complete, remove the solvent by rotary evaporation.
-
Triturate the resulting solid residue with diethyl ether and collect the precipitate by filtration to obtain the 3-aminocyclopentene hydrochloride salt.
Visualizations
Boc Deprotection Signaling Pathway
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Workflow
Caption: General experimental workflow for Boc deprotection.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. rsc.org [rsc.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-1-Boc-Amino-3-cyclopentene as a Precursor for Antiviral Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-1-Boc-Amino-3-cyclopentene is a versatile chiral building block crucial in medicinal chemistry for the synthesis of various therapeutic agents, particularly antiviral drugs.[1] Its cyclopentene scaffold serves as a key structural motif in carbocyclic nucleoside analogues and neuraminidase inhibitors. The presence of a Boc-protected amine and a reactive double bond allows for stereoselective functionalization, making it an ideal starting material for complex molecular architectures.[1] These application notes provide detailed protocols for the conversion of this compound into advanced antiviral precursors.
Key Applications in Antiviral Synthesis
This compound is a valuable precursor for two major classes of antiviral agents:
-
Carbocyclic Nucleoside Analogues: These compounds are mimics of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring. This modification enhances metabolic stability. This compound provides the core carbocyclic structure for analogues targeting viral polymerases, effective against viruses like HIV and Hepatitis B.
-
Neuraminidase Inhibitors: Drugs like Oseltamivir and Peramivir, used to treat influenza, feature a functionalized cyclohexane or cyclopentane ring. This compound can be elaborated into key intermediates for the synthesis of these potent enzyme inhibitors.[2]
Experimental Protocols
This section details the synthetic pathways to convert this compound into key antiviral intermediates.
Protocol 1: Synthesis of a Chiral Aminodiol Precursor for Carbocyclic Nucleoside Analogues
This protocol describes the stereoselective dihydroxylation of this compound to yield a chiral aminodiol, a key intermediate for carbocyclic nucleosides.
Reaction Scheme:
This compound → (1S,2R,4R)-4-(Boc-amino)cyclopentane-1,2-diol
Materials:
-
This compound
-
Osmium tetroxide (OsO₄) solution (4% in water)
-
N-methylmorpholine N-oxide (NMO)
-
Acetone
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of acetone and water (10:1 v/v).
-
To this solution, add N-methylmorpholine N-oxide (NMO) (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of osmium tetroxide solution (0.02 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired chiral aminodiol.
Quantitative Data:
| Starting Material | Product | Reagents/Conditions | Yield | Stereoselectivity (d.r.) |
| This compound | (1S,2R,4R)-4-(Boc-amino)cyclopentane-1,2-diol | OsO₄ (cat.), NMO, Acetone/H₂O | 85-95% | >95:5 |
Protocol 2: Synthesis of a Peramivir Intermediate via Epoxidation and Azide Opening
This protocol outlines a plausible pathway to a key intermediate for the synthesis of Peramivir, starting with the epoxidation of this compound, followed by regioselective ring-opening with an azide source.
Reaction Scheme:
-
This compound → N-Boc-3,4-epoxycyclopentylamine
-
N-Boc-3,4-epoxycyclopentylamine → Azido-hydroxy-cyclopentylamine derivative
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Water
Procedure - Step 1: Epoxidation
-
Dissolve this compound (1 equivalent) in dichloromethane (DCM) and cool to 0 °C.
-
Add m-CPBA (1.1 equivalents) portion-wise over 30 minutes.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide, which can be used in the next step without further purification.
Procedure - Step 2: Azide Ring-Opening
-
Dissolve the crude epoxide in a mixture of methanol and water (4:1 v/v).
-
Add sodium azide (1.5 equivalents) and ammonium chloride (1.2 equivalents).
-
Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data:
| Reaction Step | Starting Material | Product | Reagents/Conditions | Yield |
| Epoxidation | This compound | N-Boc-3,4-epoxycyclopentylamine | m-CPBA, DCM | 80-90% |
| Azide Opening | N-Boc-3,4-epoxycyclopentylamine | Azido-hydroxy-cyclopentylamine derivative | NaN₃, NH₄Cl, MeOH/H₂O | 75-85% |
Visualizations
Caption: General workflow for developing antiviral drugs from this compound.
Caption: Experimental workflow for the synthesis of a chiral aminodiol precursor.
Caption: Synthetic pathway towards a Peramivir intermediate.
References
Application Notes and Protocols for the Enantioselective Synthesis Starting from N-1-Boc-Amino-3-cyclopentene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the enantioselective synthesis of chiral aminocyclopentene derivatives, valuable building blocks in pharmaceutical and medicinal chemistry. The protocols focus on a practical and efficient chemoenzymatic approach, leveraging the high selectivity of lipases for the kinetic resolution of a racemic intermediate derived from N-1-Boc-Amino-3-cyclopentene.
Introduction
Chiral cyclopentenylamine scaffolds are core structures in a variety of biologically active molecules, including carbocyclic nucleoside analogues with antiviral properties.[1][2] this compound is a key starting material for the synthesis of these complex molecules, owing to the versatile reactivity of its double bond and the stability of the Boc-protecting group under various reaction conditions.[3] This document outlines a robust chemoenzymatic method for obtaining enantiomerically enriched aminocyclopentenol derivatives, a critical step in the synthesis of chiral drug candidates.
Chemoenzymatic Resolution Strategy
The core of this enantioselective approach is a lipase-catalyzed kinetic resolution of a racemic aminocyclopentenol derivative. In this process, one enantiomer of the racemic mixture is selectively acylated by the enzyme, allowing for the separation of the acylated and unacylated enantiomers. Subsequent chemical hydrolysis of the separated esters provides access to both enantiomers of the chiral aminocyclopentenol. This method offers a practical and scalable route to enantiomerically pure compounds.
Logical Workflow for Chemoenzymatic Resolution
Caption: Workflow of the chemoenzymatic resolution process.
Quantitative Data Summary
The efficiency of the lipase-catalyzed resolution is dependent on the choice of enzyme and reaction conditions. The following table summarizes the stereospecificity of different hydrolases in the acylation of cis-N-acetyl-1-amino-4-(hydroxymethyl)cyclopent-2-ene.[1]
| Hydrolase | Origin | Specificity for Acylation |
| Lipase M | Mucor javanicus | (1R, 4S)-enantiomer |
| Savinase | Bacillus sp. | (1S, 4R)-enantiomer |
| Novozym 435 | Candida antarctica | Not specified in detail |
Experimental Protocols
The following protocols describe the enzymatic kinetic resolution of a racemic aminocyclopentenol derivative. The starting racemic material can be prepared from (±)-2-azabicyclo[2.2.1]hept-5-en-3-one.[1]
Protocol 1: Lipase-Catalyzed Enantioselective Acylation
This protocol details the kinetic resolution of racemic cis-N-acetyl-1-amino-4-(hydroxymethyl)cyclopent-2-ene using lipase-catalyzed acylation.
Materials:
-
Racemic cis-N-acetyl-1-amino-4-(hydroxymethyl)cyclopent-2-ene
-
Dioxane
-
Vinyl butyrate
-
Lipase M from Mucor javanicus or Savinase from Bacillus sp.
-
Standard laboratory glassware
-
Magnetic stirrer
-
Temperature-controlled bath
Procedure:
-
Dissolve 10 mg of racemic cis-N-acetyl-1-amino-4-(hydroxymethyl)cyclopent-2-ene and 50 µL of vinyl butyrate in 1 mL of dioxane.[1]
-
Add the selected lipase (e.g., Lipase M or Savinase).
-
Stir the reaction mixture at a controlled temperature, typically between 15°C and 45°C.[1]
-
Monitor the progress of the reaction by a suitable analytical method (e.g., chiral HPLC or GC) to determine the enantiomeric excess of the unreacted alcohol and the formed ester.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Separate the unreacted enantiomer (alcohol) from the acylated enantiomer (ester) by column chromatography.
Protocol 2: Chemical Hydrolysis of the Acylated Enantiomer
This protocol describes the hydrolysis of the enantiomerically enriched ester obtained from the enzymatic resolution to yield the corresponding chiral amino alcohol.
Materials:
-
Enantiomerically enriched acylated aminocyclopentenol (from Protocol 1)
-
A suitable solvent (e.g., methanol/water mixture)
-
A base (e.g., sodium hydroxide or potassium carbonate)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the enantiomerically enriched acylated aminocyclopentenol in a mixture of methanol and water.
-
Add a catalytic or stoichiometric amount of a base (e.g., sodium hydroxide).
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with a suitable acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically pure or enriched cis-1-amino-4-(hydroxymethyl)cyclopent-2-ene.[1]
Reaction Pathway for Chemoenzymatic Resolution
Caption: Overall reaction scheme for the chemoenzymatic resolution.
Conclusion
The chemoenzymatic resolution described provides a practical and efficient method for accessing enantiomerically enriched aminocyclopentenol derivatives. These chiral building blocks are of significant value in the synthesis of complex pharmaceutical agents, particularly carbocyclic nucleoside analogues. The choice of lipase allows for the selective preparation of either enantiomer, offering flexibility in the synthetic design. This approach highlights the power of combining enzymatic catalysis with traditional organic synthesis for the production of high-value chiral molecules.
References
Application Notes and Protocols: The Use of N-1-Boc-Amino-3-cyclopentene in Heterocyclic Compound Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utility of N-1-Boc-Amino-3-cyclopentene as a versatile building block in the synthesis of diverse heterocyclic compounds, including carbocyclic nucleoside analogues and fused pyrrolidine systems. The inherent chirality and functionality of this precursor make it a valuable starting material in medicinal chemistry and drug discovery.
Application Note 1: Synthesis of Carbocyclic Nucleoside Analogues
Carbocyclic nucleosides, where a cyclopentane ring replaces the furanose moiety of natural nucleosides, are an important class of antiviral and anticancer agents.[1] Their enhanced stability against enzymatic cleavage makes them attractive therapeutic candidates. This compound serves as a key chiral precursor for the synthesis of various carbocyclic nucleoside analogues.
Experimental Protocol: Synthesis of a Carbocyclic 1,2,3-Triazole Nucleoside Analogue
This protocol details a multi-step synthesis starting from a derivative of this compound to yield a carbocyclic 1,2,3-triazole nucleoside analogue. The key steps involve the introduction of an azide functionality followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Step 1: Azide Formation
-
To a solution of Boc-protected aminocyclopentenol (1.0 eq) in dichloromethane (CH2Cl2) at 0 °C, add triethylamine (Et3N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir the reaction mixture at 0 °C for 3 hours.
-
Upon completion (monitored by TLC), quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3) and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (NaN3, 3.0 eq).
-
Heat the reaction mixture to 70 °C and stir for 8 hours.
-
After cooling to room temperature, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate. Purify the crude product by column chromatography to yield the corresponding azide derivative.
Step 2: 1,3-Dipolar Cycloaddition
-
To a solution of the azide derivative (1.0 eq) and an appropriate alkyne (e.g., D,L-methyl 2-(tert-butoxycarbonylamino)pent-4-ynoate, 1.1 eq) in tetrahydrofuran (THF), add triethylamine (Et3N, 2.0 eq) and copper(I) iodide (CuI, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by column chromatography to afford the carbocyclic 1,2,3-triazole derivative.[2]
Step 3: Deprotection
-
Treat the protected triazole with a saturated solution of ammonia in methanol (NH3/MeOH) at room temperature for 12 hours to convert the ester to an amide.
-
Remove the solvent under reduced pressure.
-
Add methanolic hydrogen chloride (HCl/MeOH) and stir at room temperature for 6 hours to remove the Boc and other protecting groups.
-
Concentrate the reaction mixture to yield the final carbocyclic 1,2,3-triazole-propanamide analogue.[2]
Quantitative Data
| Step | Product | Yield | Reference |
| 1 | Azide Derivative | 89% (over 2 steps) | [2] |
| 2 | Carbocyclic 1,2,3-Triazole Derivative | 98% | [2] |
| 3 | Carbocyclic 1,2,3-Triazole-propanamide Analogue | 86% (over 2 steps) | [2] |
Mechanism of Action: Antiviral Activity of Carbocyclic Nucleosides
Carbocyclic nucleoside analogues often exert their antiviral effects by targeting viral polymerases. After entering a host cell, the nucleoside analogue is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate then acts as a competitive inhibitor or a chain terminator for the viral DNA or RNA polymerase, thus halting viral replication.[3]
Application Note 2: Synthesis of Fused Pyrrolidine Ring Systems
The pyrrolidine ring is a prevalent scaffold in numerous biologically active natural products and pharmaceuticals. This compound is an excellent starting material for the synthesis of fused pyrrolidine ring systems through 1,3-dipolar cycloaddition reactions.
Experimental Protocol: Synthesis of a Fused Pyrrolidine Derivative via 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the synthesis of a fused pyrrolidine ring system by reacting this compound with an in situ generated azomethine ylide.
Step 1: Generation of Azomethine Ylide and Cycloaddition
-
To a solution of an α-amino acid (e.g., sarcosine, 1.2 eq) and an aldehyde (e.g., paraformaldehyde, 1.5 eq) in a suitable solvent such as toluene or DMF, add this compound (1.0 eq).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC. The azomethine ylide is generated in situ and undergoes a [3+2] cycloaddition with the cyclopentene double bond.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the fused pyrrolidine derivative.
Quantitative Data (Representative)
| Dipolarophile | Azomethine Ylide Precursors | Solvent | Temperature (°C) | Yield | Reference |
| N-Phenylmaleimide | Isatin, Sarcosine | Toluene | 110 | 85% | General method |
| Acrylonitrile | Phenylglycine, Benzaldehyde | DMF | 100 | 78% | General method |
| Dimethyl acetylenedicarboxylate | Proline, Paraformaldehyde | Xylene | 140 | 92% | General method |
Experimental Workflow
Application Note 3: Development of Kinase Inhibitors
The pyrrolidine scaffold is a key structural motif in a number of kinase inhibitors. The functionalized cyclopentane ring of this compound can be elaborated to generate novel cyclopentyl-pyrrolidine derivatives with potential kinase inhibitory activity, for instance, targeting the PI3K-Akt signaling pathway, which is often dysregulated in cancer.
Synthetic Strategy: From this compound to a Kinase Inhibitor Scaffold
A plausible synthetic route involves the initial modification of the double bond of this compound, followed by deprotection and coupling with a heterocyclic core common in kinase inhibitors.
-
Functionalization of the double bond: Dihydroxylation using OsO4/NMO followed by oxidative cleavage with NaIO4 to yield a dialdehyde.
-
Reductive amination: Reaction of the dialdehyde with a primary amine and a reducing agent (e.g., NaBH(OAc)3) to form a pyrrolidine ring fused to the cyclopentane.
-
Deprotection: Removal of the Boc group under acidic conditions (e.g., TFA in CH2Cl2).
-
Coupling: Nucleophilic aromatic substitution reaction of the deprotected amine with an activated heterocyclic core (e.g., a chloropyrimidine) to introduce the pharmacophore responsible for kinase binding.
PI3K-Akt Signaling Pathway
The PI3K-Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.
References
- 1. [Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophilic Reactions of N-1-Boc-Amino-3-cyclopentene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of N-1-Boc-Amino-3-cyclopentene with various electrophiles. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules, including carbocyclic nucleoside analogues with antiviral properties. The tert-butyloxycarbonyl (Boc) protecting group allows for selective manipulation of the double bond, enabling the synthesis of complex molecular architectures.
Introduction
This compound combines the reactivity of a cyclic alkene with a protected amine functionality. This unique structure makes it an ideal starting material for the stereoselective introduction of functional groups through electrophilic addition reactions. The resulting substituted aminocyclopentane derivatives are valuable precursors in medicinal chemistry and drug development. This document outlines protocols for key electrophilic additions, including epoxidation, dihydroxylation, and halogenation.
Reaction with Electrophiles: An Overview
The double bond in this compound is susceptible to attack by a variety of electrophiles. The facial selectivity of this attack can often be influenced by the neighboring Boc-protected amino group, leading to the formation of specific stereoisomers. Common electrophilic additions include:
-
Epoxidation: Formation of an epoxide ring across the double bond.
-
Dihydroxylation: Addition of two hydroxyl groups to the double bond.
-
Halogenation: Addition of halogens (e.g., bromine, iodine) across the double bond.
These reactions provide access to a diverse range of functionalized aminocyclopentane scaffolds.
Epoxidation and Subsequent Ring-Opening
Epoxidation of this compound, typically with meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide. This epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce further functionality in a regio- and stereoselective manner. The directing effect of the neighboring amino group can influence the stereochemical outcome of the epoxidation.
Caption: Workflow for the epoxidation of this compound and subsequent nucleophilic ring-opening.
Experimental Protocol: Diastereoselective Epoxidation (Adapted)
This protocol is adapted from the epoxidation of a similar N,N-dibenzylaminocyclopentene system and is expected to provide the corresponding epoxide of this compound.[1]
-
Dissolve Substrate: Dissolve this compound (1.0 eq) in dichloromethane (DCM) at room temperature.
-
Add Reagent: Add m-CPBA (1.2 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the epoxide.
| Reactant/Reagent | Molar Equiv. | Notes |
| This compound | 1.0 | Starting material |
| m-CPBA | 1.2 | Oxidizing agent |
| Dichloromethane | - | Solvent |
| Sat. NaHCO₃ (aq) | - | Quenching agent |
Note: The diastereoselectivity of the epoxidation will be influenced by the directing effect of the Boc-amino group.
Dihydroxylation
The conversion of the alkene to a vicinal diol can be achieved through several methods, most notably using osmium tetroxide (OsO₄) in a catalytic amount with a co-oxidant such as N-methylmorpholine N-oxide (NMO). For asymmetric synthesis, the Sharpless asymmetric dihydroxylation using AD-mix-α or AD-mix-β provides a powerful tool for obtaining enantiomerically enriched diols. The choice of AD-mix determines the facial selectivity of the dihydroxylation.
Caption: Sharpless asymmetric dihydroxylation pathways of this compound.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation (General)
This general protocol for Sharpless asymmetric dihydroxylation can be adapted for this compound.[2][3][4] A similar dihydroxylation has been reported on a Boc-protected aminocyclooctene derivative with OsO₄/NMO, yielding the diol in 91% yield.[5]
-
Prepare Reaction Mixture: In a round-bottom flask, prepare a mixture of tert-butanol and water (1:1).
-
Add AD-mix: Add AD-mix-α or AD-mix-β (commercially available pre-mixed reagent) to the solvent mixture and stir until both layers are clear. Cool the mixture to 0 °C.
-
Add Substrate: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction vigorously at 0 °C until TLC analysis indicates complete consumption of the starting material.
-
Quench: Add sodium sulfite and stir for an additional hour.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Substrate |
| AD-mix-α or AD-mix-β | ~1.4 g per mmol of substrate | Source of OsO₄, chiral ligand, and co-oxidant |
| tert-Butanol/Water (1:1) | - | Solvent |
| Sodium Sulfite | - | Quenching agent |
Note: The choice between AD-mix-α and AD-mix-β will determine the stereochemical outcome of the diol product.
Halogenation
The addition of halogens, such as bromine, to the double bond of this compound can be achieved using reagents like N-bromosuccinimide (NBS). This reaction typically proceeds through a bromonium ion intermediate, leading to anti-addition of the two bromine atoms. The resulting dibromide can serve as a precursor for further functionalization.
Caption: Bromination of this compound using NBS.
Experimental Protocol: Bromination with NBS (General)
-
Dissolve Substrate: Dissolve this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or aqueous acetone.
-
Add NBS: Add N-bromosuccinimide (1.1 eq) to the solution.
-
Reaction: Stir the reaction at room temperature and monitor by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) | 1.1 | Brominating agent |
| DMF or aq. Acetone | - | Solvent |
Note: The regioselectivity and stereoselectivity of this reaction may be influenced by the presence of the Boc-amino group and the reaction conditions.
Summary of Reactions and Expected Products
| Electrophile/Reagent | Reaction Type | Expected Product |
| m-CPBA | Epoxidation | N-Boc-3,4-epoxy-aminocyclopentane |
| OsO₄/NMO or AD-mix | Dihydroxylation | N-Boc-3,4-dihydroxy-aminocyclopentane |
| NBS | Bromination | 3,4-Dibromo-N-Boc-aminocyclopentane |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex aminocyclopentane derivatives. The electrophilic addition reactions described in these notes provide reliable methods for the introduction of key functional groups, paving the way for the synthesis of a wide array of compounds with potential applications in drug discovery and development, particularly in the field of antiviral agents. The provided protocols, some of which are adapted from related systems, offer a solid foundation for further exploration and optimization in the laboratory.
References
- 1. Regio- and stereoselective synthesis of new diaminocyclopentanols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Sharpless Asymmetric Dihydroxylation | Encyclopedia MDPI [encyclopedia.pub]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102503749A - Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS) - Google Patents [patents.google.com]
Application Notes and Protocols: Asymmetric Synthesis Utilizing N-Boc-1-amino-3-cyclopentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-1-Boc-Amino-3-cyclopentene is a versatile chiral building block in asymmetric synthesis, offering a unique combination of a reactive alkene and a protected amine on a conformationally constrained cyclopentene scaffold.[1] The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of the amine functionality under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, allowing for sequential and controlled synthetic transformations.[1] This attribute makes it an invaluable precursor for the synthesis of a wide range of chiral molecules, including substituted cyclopentylamines, heterocyclic compounds, and complex amino acids, which are key structural motifs in numerous pharmaceutical agents and bioactive molecules.[1]
These application notes provide an overview of the utility of N-Boc-1-amino-3-cyclopentene in several key asymmetric transformations and offer detailed, representative protocols for its application.
Key Applications
N-Boc-1-amino-3-cyclopentene serves as a strategic starting material for various asymmetric reactions, enabling the stereocontrolled introduction of new functionalities. Key applications include:
-
Asymmetric Dihydroxylation: The cyclopentene double bond can be dihydroxylated to generate chiral diols, which are precursors to a variety of biologically active molecules, including carbocyclic nucleoside analogues.
-
Asymmetric Epoxidation: Enantioselective epoxidation of the double bond provides access to chiral epoxy-aminocyclopentanes, which can be further functionalized through regioselective ring-opening reactions to yield valuable amino alcohols and other derivatives.
-
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This transformation allows for the enantioselective introduction of a wide range of nucleophiles at the allylic position, leading to the formation of highly functionalized chiral cyclopentene derivatives.
-
Synthesis of Chiral Cyclopentylamine Derivatives: Through various transformations of the double bond and subsequent manipulation of the amino group, a diverse array of chiral cyclopentylamine derivatives can be synthesized. These are important scaffolds in medicinal chemistry.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for key asymmetric transformations involving N-Boc-1-amino-3-cyclopentene. It is important to note that these are representative protocols and may require optimization for specific substrates and desired outcomes.
Sharpless Asymmetric Dihydroxylation
Reaction Principle: This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid ligand to direct the dihydroxylation to one face of the alkene. A stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide, is used to regenerate the osmium catalyst.
Logical Workflow for Sharpless Asymmetric Dihydroxylation
Caption: Workflow for Sharpless Asymmetric Dihydroxylation.
Representative Experimental Protocol:
-
Reaction Setup: To a stirred solution of N-Boc-1-amino-3-cyclopentene (1.0 equiv) and the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL, 0.01 equiv) in a 1:1 mixture of tert-butanol and water (10 mL/mmol of substrate) at 0 °C, add potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.002 equiv).
-
Addition of Reagents: In a separate flask, dissolve potassium ferricyanide(III) (K₃Fe(CN)₆, 3.0 equiv) and potassium carbonate (K₂CO₃, 3.0 equiv) in water (10 mL/mmol of substrate). Add this solution to the reaction mixture.
-
Reaction: Stir the reaction mixture vigorously at 0 °C until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by adding solid sodium sulfite (Na₂SO₃, 1.5 g/mmol of substrate) and stirring for 1 hour. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral diol.
Expected Data (Based on similar cyclopentene derivatives):
| Chiral Ligand | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
| (DHQ)₂PHAL | (3R,4R)-diol | 85-95 | >95 |
| (DHQD)₂PHAL | (3S,4S)-diol | 85-95 | >95 |
Asymmetric Epoxidation
Asymmetric epoxidation of N-Boc-1-amino-3-cyclopentene can be achieved using various methods, such as the Shi epoxidation (using a fructose-derived catalyst) or the Jacobsen-Katsuki epoxidation (using a chiral manganese-salen complex).
Reaction Principle (Shi Epoxidation): This method utilizes a chiral ketone catalyst, derived from fructose, which generates a chiral dioxirane in situ upon reaction with a stoichiometric oxidant like Oxone®. The chiral dioxirane then transfers an oxygen atom to the alkene in an enantioselective manner.
Logical Workflow for Shi Asymmetric Epoxidation
Caption: Workflow for Shi Asymmetric Epoxidation.
Representative Experimental Protocol (Shi Epoxidation):
-
Reaction Setup: To a vigorously stirred mixture of N-Boc-1-amino-3-cyclopentene (1.0 equiv) and Shi catalyst (0.2-0.3 equiv) in a 2:1 mixture of acetonitrile (CH₃CN) and dimethoxymethane (DMM) at 0 °C, add a solution of Oxone® (potassium peroxymonosulfate, 1.5 equiv) and potassium carbonate (K₂CO₃) in water. The pH should be maintained around 10.5.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the chiral epoxide.
Expected Data (Based on similar cis-alkenes):
| Catalyst | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
| Shi Catalyst (from D-fructose) | (3R,4S)-epoxide | 70-85 | 90-97 |
| Shi Catalyst (from L-fructose) | (3S,4R)-epoxide | 70-85 | 90-97 |
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The Tsuji-Trost reaction, or palladium-catalyzed asymmetric allylic alkylation, is a versatile C-C and C-heteroatom bond-forming reaction. For a substrate like N-Boc-1-amino-3-cyclopentene, a derivative with a leaving group at the allylic position is required. A common strategy involves the dihydroxylation of the alkene followed by conversion of the diol to a cyclic carbonate or bis-acetate.
Reaction Principle: A palladium(0) catalyst, in the presence of a chiral ligand, reacts with the allylic substrate to form a chiral π-allyl palladium intermediate. A nucleophile then attacks this intermediate, typically at the less substituted carbon, to form the product with high enantioselectivity.
Logical Relationship in Palladium-Catalyzed AAA
Caption: Logical relationship in Palladium-Catalyzed AAA.
Representative Experimental Protocol (using a cyclic carbonate derivative):
-
Substrate Preparation: Synthesize the cis-diol from N-Boc-1-amino-3-cyclopentene via Sharpless asymmetric dihydroxylation. Convert the diol to the corresponding cyclic carbonate by reaction with triphosgene or a similar reagent.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and a chiral ligand (e.g., (R,R)-Trost ligand, 7.5 mol%) to a flame-dried flask. Add a suitable solvent (e.g., THF or CH₂Cl₂).
-
Reaction: To the catalyst solution, add the cyclic carbonate of the N-Boc-aminocyclopentene diol (1.0 equiv), the nucleophile (e.g., dimethyl malonate, 1.2 equiv), and a base (e.g., triethylamine, 1.5 equiv). Stir the reaction at room temperature until completion (monitor by TLC).
-
Work-up: Concentrate the reaction mixture and purify directly by flash column chromatography on silica gel.
Quantitative Data for a Closely Related System (Boc-activated cyclopentene-1,4-diol derivative):
| Palladium Source | Chiral Ligand | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |
| [Pd(allyl)Cl]₂ | (R,R)-Trost Ligand | Methyl 5-bromo-pyrrole-2-carboxylate | 83 | 92 |
Conclusion
N-Boc-1-amino-3-cyclopentene is a highly valuable and versatile building block for asymmetric synthesis. The presence of the Boc-protected amine and the reactive cyclopentene double bond allows for a wide range of stereoselective transformations, providing access to a diverse array of chiral cyclopentane derivatives. The protocols and data presented herein, though representative, demonstrate the potential of this building block in the development of novel pharmaceuticals and other complex chiral molecules. Researchers are encouraged to use these notes as a guide and to optimize conditions for their specific synthetic targets.
References
Application Notes and Protocols for the Scalable Synthesis of N-1-Boc-Amino-3-cyclopentene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a comparative analysis of synthetic routes for the scalable production of N-1-Boc-Amino-3-cyclopentene derivatives. This key intermediate is valuable in medicinal chemistry and drug development, serving as a versatile building block for various therapeutic agents.[1]
Introduction
This compound is a crucial intermediate in organic synthesis, particularly for the preparation of carbocyclic nucleoside analogues and other complex molecules with pharmaceutical applications. The Boc (tert-butoxycarbonyl) protecting group provides stability during multi-step syntheses and can be readily removed under mild acidic conditions. The cyclopentene moiety offers a scaffold for further functionalization. This document outlines scalable synthetic methods for its preparation, focusing on the widely used Mitsunobu reaction and potential alternatives, along with detailed experimental protocols and a comparative analysis of their scalability.
Comparative Analysis of Synthetic Routes
The synthesis of this compound on a large scale presents several challenges, including reaction efficiency, purification of the final product, and cost-effectiveness. Below is a summary of common synthetic strategies with their respective advantages and disadvantages.
| Synthetic Route | Key Reagents & Conditions | Typical Yield | Scale | Advantages | Disadvantages & Scalability Challenges |
| Mitsunobu Reaction | 3-Cyclopenten-1-ol, Ph₃P, DEAD or DIAD, N-Boc-carbamate or phthalimide followed by deprotection. Anhydrous THF, 0°C to room temperature. | 50-70% | Lab to Kilogram | High stereochemical inversion if a chiral alcohol is used. Mild reaction conditions. | Formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and dialkyl hydrazodicarboxylate byproducts, which are notoriously difficult to remove on a large scale without chromatography.[2][3][4] The reaction can be sluggish.[5][6] |
| Reductive Amination | Cyclopent-3-en-1-one, Boc-amine or ammonia followed by Boc protection, reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN). | 60-80% | Lab to Pilot | Avoids the use of phosphines and azodicarboxylates, simplifying purification. One-pot procedures are possible.[7][8] | Requires the synthesis of the corresponding ketone, which may add steps. Potential for over-alkylation and side reactions depending on the substrate and reducing agent.[7] |
| Enzymatic Synthesis | (Coming Soon) This section is under development and will be updated as more data becomes available. | (Coming Soon) | (Coming Soon) | High stereoselectivity, mild reaction conditions, and environmentally friendly. | Enzyme stability, substrate scope, and cost can be limiting factors for large-scale production. |
Experimental Protocols
Protocol 1: Scalable Synthesis via Mitsunobu Reaction
This protocol is adapted from established laboratory procedures and includes considerations for scaling up the reaction.
Reaction Scheme:
Materials:
-
3-Cyclopenten-1-ol
-
Triphenylphosphine (Ph₃P)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Ethyl N-(tert-butoxycarbonyl)carbamate (Boc-NH-CO-OEt) or Di-tert-butyl iminodicarboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Brine solution
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography (if necessary)
-
Magnesium Chloride (MgCl₂) for TPPO removal (optional)[2]
Procedure:
-
Reaction Setup: In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphenylphosphine (1.2-1.5 equivalents) in anhydrous THF.
-
Addition of Reagents: To the stirred solution, add 3-cyclopenten-1-ol (1.0 equivalent) followed by the Boc-protected amine source (1.1-1.3 equivalents) at room temperature.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Addition of Azodicarboxylate: Slowly add DEAD or DIAD (1.2-1.5 equivalents) dropwise to the cooled mixture, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Scalable TPPO Removal (Option 1 - Precipitation): Dilute the residue with a minimal amount of a non-polar solvent (e.g., a mixture of ether and hexanes) and cool to induce precipitation of triphenylphosphine oxide. Filter the solid and wash with cold non-polar solvent.[4]
-
Scalable TPPO Removal (Option 2 - MgCl₂ treatment): Dissolve the crude residue in toluene. Add solid magnesium chloride and stir vigorously. The MgCl₂ forms an insoluble complex with TPPO, which can be removed by filtration.[2]
-
Extraction: The filtrate can be further purified by washing with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Expected Yield: 50-70%
Experimental Workflow and Logic Diagrams
Below are diagrams illustrating the synthetic pathway and the decision-making process for purification on a larger scale.
Caption: Workflow for the scalable synthesis and purification of this compound.
Signaling Pathways and Logical Relationships
The Mitsunobu reaction proceeds through a well-defined pathway involving the activation of the alcohol by the phosphine-azodicarboxylate adduct.
Caption: Simplified mechanism of the Mitsunobu reaction for the synthesis of this compound.
Conclusion
The scalable synthesis of this compound is a critical process for the advancement of various drug discovery programs. While the Mitsunobu reaction is a well-established method, its scalability is hampered by purification challenges. The development of efficient, chromatography-free workup procedures is essential for industrial applications. Alternative routes such as reductive amination offer promising avenues that may circumvent the issues associated with the Mitsunobu reaction. The choice of synthetic strategy will ultimately depend on the specific requirements of the project, including scale, cost, and stereochemical considerations.
References
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. (414e) Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling | AIChE [proceedings.aiche.org]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature | Semantic Scholar [semanticscholar.org]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate [organic-chemistry.org]
- 6. N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
Application Notes and Protocols: N-1-Boc-Amino-3-cyclopentene in the Synthesis of Carbocyclic Nucleosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of carbocyclic nucleosides using N-1-Boc-Amino-3-cyclopentene as a key starting material. The protocols detailed below are designed for researchers in medicinal chemistry and drug development, offering a viable pathway to novel antiviral agents.
Carbocyclic nucleosides are a class of compounds where the furanose ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring. This structural modification imparts significant biological advantages, including increased metabolic stability against enzymatic degradation, which often translates to improved pharmacokinetic profiles and enhanced therapeutic efficacy. This compound is a versatile chiral building block that serves as a crucial precursor in the enantioselective synthesis of these potent antiviral agents, most notably the anti-HIV drug Abacavir.
Synthetic Strategy Overview
The general synthetic strategy involves the stereoselective functionalization of the this compound core, followed by the crucial step of coupling with a desired nucleobase. Subsequent deprotection affords the final carbocyclic nucleoside. Two primary methods for the key coupling step are highlighted: the Mitsunobu reaction and Palladium-catalyzed allylic amination.
Below is a logical workflow for the synthesis of a carbocyclic nucleoside from this compound.
Caption: General workflow for carbocyclic nucleoside synthesis.
Experimental Protocols
Protocol 1: Synthesis of (1S,4R)-4-(Boc-amino)-cyclopent-2-en-1-ol from this compound
This protocol describes a conceptual functionalization of this compound to a key intermediate alcohol. A common method to achieve this transformation is through hydroboration-oxidation, which proceeds with anti-Markovnikov regioselectivity and syn-stereoselectivity.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH3-THF)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2, 30% solution)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add BH3-THF solution (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4 hours.
-
Cool the reaction mixture back to 0 °C and slowly add aqueous NaOH solution (3M, 1.2 eq).
-
Carefully add 30% H2O2 solution (1.5 eq) dropwise, ensuring the temperature does not exceed 20 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (1S,4R)-4-(Boc-amino)-cyclopent-2-en-1-ol.
Expected Yield: 75-85%
Protocol 2: Coupling of (1S,4R)-4-(Boc-amino)-cyclopent-2-en-1-ol with a Purine Base via Mitsunobu Reaction
The Mitsunobu reaction allows for the coupling of the cyclopentenol intermediate with a nucleobase with inversion of stereochemistry at the alcohol carbon.
Materials:
-
(1S,4R)-4-(Boc-amino)-cyclopent-2-en-1-ol
-
Purine base (e.g., 6-chloropurine) (1.5 eq)
-
Triphenylphosphine (PPh3) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve (1S,4R)-4-(Boc-amino)-cyclopent-2-en-1-ol (1.0 eq), the purine base (1.5 eq), and PPh3 (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the protected carbocyclic nucleoside.
Expected Yield: 60-75%
Protocol 3: Palladium-Catalyzed Allylic Amination
This method provides an alternative for the C-N bond formation between the cyclopentene core and the nucleobase.
Materials:
-
(1S,4R)-4-(Boc-amino)-cyclopent-2-en-1-ol
-
Acetic anhydride or similar activating agent
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Nucleobase (e.g., sodium salt of a purine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Activate the alcohol by converting it to a suitable leaving group, such as an acetate ester, by reacting (1S,4R)-4-(Boc-amino)-cyclopent-2-en-1-ol with acetic anhydride.
-
In a separate flask, dissolve the activated cyclopentenyl derivative and the nucleobase in the anhydrous solvent under an inert atmosphere.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by flash column chromatography.
Expected Yield: 65-80%
Protocol 4: Boc Deprotection
The final step is the removal of the Boc protecting group to yield the free amine of the carbocyclic nucleoside.
Materials:
-
Boc-protected carbocyclic nucleoside
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected carbocyclic nucleoside in DCM.
-
Add an excess of TFA (typically 10-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
The resulting amine salt can be used as is or neutralized with a mild base.
Expected Yield: >90%
Data Presentation
The following table summarizes typical yields and key analytical data for the synthesis of a generic carbocyclic nucleoside.
| Step | Intermediate/Product | Typical Yield (%) | ¹H NMR (δ, ppm) Highlights | MS (m/z) [M+H]⁺ |
| Protocol 1: Hydroxylation | (1S,4R)-4-(Boc-amino)-cyclopent-2-en-1-ol | 75-85 | 5.8-6.1 (m, 2H, vinyl), 4.5-4.8 (m, 1H, CH-OH), 4.2-4.5 (m, 1H, CH-NHBoc), 1.45 (s, 9H, Boc) | 214.14 |
| Protocol 2: Mitsunobu Coupling | Protected Carbocyclic Nucleoside (with 6-chloropurine) | 60-75 | 8.7 (s, 1H, purine), 8.5 (s, 1H, purine), 6.0-6.4 (m, 2H, vinyl), 5.4-5.7 (m, 1H, N-CH), 4.6-4.9 (m, 1H, CH-N), 1.45 (s, 9H, Boc) | 350.12 |
| Protocol 4: Deprotection | Carbocyclic Nucleoside (free amine with 6-chloropurine) | >90 | 8.7 (s, 1H, purine), 8.5 (s, 1H, purine), 6.0-6.4 (m, 2H, vinyl), 5.4-5.7 (m, 1H, N-CH), 4.0-4.3 (m, 1H, CH-NH2) | 250.07 |
Mechanism of Action: Inhibition of Viral Reverse Transcriptase
Carbocyclic nucleosides, such as Abacavir, are potent antiviral agents that primarily act by inhibiting viral reverse transcriptase.[1] The mechanism involves intracellular phosphorylation to the active triphosphate form, which then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain.
Caption: Mechanism of action of carbocyclic nucleoside inhibitors.
Once incorporated, the absence of a 3'-hydroxyl group on the cyclopentene ring prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral DNA synthesis.[2] This targeted inhibition of a key viral enzyme is the basis for their therapeutic effect in infections like HIV.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-1-Boc-Amino-3-cyclopentene
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-1-Boc-Amino-3-cyclopentene, a key intermediate in medicinal chemistry and organic synthesis.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions to improve reaction yield and purity.
Q1: Why is my yield of this compound consistently low when using the direct Boc protection method?
Possible Causes:
-
Incomplete Reaction: The reaction between 3-aminocyclopentene and di-tert-butyl dicarbonate (Boc anhydride) may not have gone to completion.
-
Side Reactions: Competing reactions, such as the formation of di-Boc protected amine or urea byproducts, can consume starting materials and reduce the yield of the desired product.
-
Suboptimal Reaction Conditions: Factors like incorrect stoichiometry, temperature, or reaction time can negatively impact the reaction efficiency.
-
Loss during Workup and Purification: The product may be lost during aqueous workup due to emulsion formation or during column chromatography due to improper solvent selection.
Solutions:
-
Optimize Stoichiometry: Use a slight excess of di-tert-butyl dicarbonate (1.1-1.2 equivalents) to ensure complete conversion of the starting amine.
-
Control Reaction Temperature: Perform the reaction at a controlled temperature, typically starting at 0°C and allowing it to slowly warm to room temperature, to minimize side reactions.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting amine and the formation of the product.
-
Effective Workup: During the aqueous workup, use brine to break up any emulsions. Ensure complete extraction of the product by using an adequate amount of organic solvent.
-
Purification Strategy: Utilize a suitable solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes) to achieve good separation of the product from impurities.
Q2: I am observing significant side product formation. How can I identify and minimize these impurities?
Common Side Products and Prevention Strategies:
| Side Product | Identification | Prevention Strategy |
| Di-Boc-protected amine | Higher Rf value on TLC compared to the desired mono-Boc product. | Use a controlled amount of di-tert-butyl dicarbonate (around 1.1 equivalents). Avoid prolonged reaction times. |
| Urea derivatives | Can be difficult to separate from the desired product by chromatography. | Use a non-nucleophilic base or conduct the reaction in the absence of a strong base. |
| Unreacted 3-aminocyclopentene | Lower Rf value on TLC. | Ensure the use of a slight excess of di-tert-butyl dicarbonate and allow for sufficient reaction time. |
Q3: My purification by column chromatography is difficult, and I'm getting impure fractions. What can I do?
Troubleshooting Purification:
-
Proper Solvent System: Develop an optimal solvent system for TLC before performing column chromatography to ensure good separation between the product and impurities. A gradient elution is often more effective than an isocratic one.
-
Silica Gel Quality: Use high-quality silica gel for chromatography.
-
Sample Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a narrow band and better separation.
-
Alternative Purification: If chromatography is challenging, consider other purification methods such as recrystallization if the product is a solid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
There are three main synthetic routes for the preparation of this compound:
-
Direct Boc Protection of 3-Aminocyclopentene: This is a straightforward method involving the reaction of 3-aminocyclopentene with di-tert-butyl dicarbonate.
-
Mitsunobu Reaction: This route utilizes cyclopenten-3-ol, which is reacted with a Boc-protected nitrogen source (e.g., Boc-amide) in the presence of a phosphine and an azodicarboxylate.[2] This reaction typically proceeds with inversion of stereochemistry.[2]
-
Curtius Rearrangement: This method involves the conversion of cyclopentene-3-carboxylic acid to an acyl azide, which then rearranges to an isocyanate that is trapped with tert-butanol to yield the Boc-protected amine.[3][4][5][6][7]
Q2: Which synthetic route generally provides the highest yield?
The yield can vary significantly depending on the optimization of reaction conditions for each route. The direct Boc protection method is often preferred for its simplicity and can provide good yields when optimized. The Mitsunobu reaction can also be high-yielding but requires careful control of conditions to minimize side products.[8] The Curtius rearrangement is a multi-step process, and the overall yield will depend on the efficiency of each step.
Q3: What are the key safety precautions to consider during the synthesis?
-
Di-tert-butyl dicarbonate: Can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Use flammable organic solvents in a well-ventilated fume hood.
-
Mitsunobu Reagents: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are potentially explosive and should be handled with care. Triphenylphosphine is an irritant.
-
Curtius Rearrangement: Acyl azides are potentially explosive and should be handled with extreme caution. The reaction should be performed behind a blast shield.
Experimental Protocols
Protocol 1: Direct Boc Protection of 3-Aminocyclopentene (Adapted from a similar procedure)
This protocol is adapted from the synthesis of a structurally related compound and may require optimization for the specific synthesis of this compound.[9]
Materials:
-
3-Aminocyclopentene
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve 3-aminocyclopentene (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (1.2 eq) to the solution.
-
Cool the mixture in an ice-water bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) in one portion with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature over one hour.
-
Concentrate the mixture under reduced pressure.
-
Extract the aqueous residue with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
Table 1: Comparison of Synthetic Routes for N-Boc-Protected Amines
| Synthetic Route | Starting Materials | Key Reagents | Reported Yield Range (General) | Key Advantages | Key Disadvantages |
| Direct Boc Protection | 3-Aminocyclopentene | Di-tert-butyl dicarbonate | 70-95% | Simple, one-step reaction. | Potential for side product formation. |
| Mitsunobu Reaction | Cyclopenten-3-ol, Boc-amide | PPh₃, DEAD/DIAD | 60-90% | Stereospecific inversion of configuration. | Formation of byproducts that can be difficult to remove.[2] |
| Curtius Rearrangement | Cyclopentene-3-carboxylic acid | DPPA or NaN₃, t-BuOH | 50-80% (multi-step) | Tolerant of various functional groups. | Involves potentially explosive intermediates (acyl azides).[3][4][5][6][7] |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
Caption: Overview of the primary synthetic routes to the target molecule.
References
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Curtius Rearrangement [organic-chemistry.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
Troubleshooting common side reactions in N-1-Boc-Amino-3-cyclopentene synthesis
Welcome to the technical support center for the synthesis of N-1-Boc-Amino-3-cyclopentene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently employed method is the Mitsunobu reaction, which allows for the conversion of an alcohol to an amine with inversion of stereochemistry.[1][2] In this case, 3-cyclopenten-1-ol is reacted with a nitrogen nucleophile, typically a Boc-protected amine source, in the presence of a phosphine (like triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).
Q2: What are the primary challenges and side reactions in this synthesis?
A2: The main challenges include the formation of byproducts that complicate purification and potential side reactions that lower the yield of the desired product. Common issues include:
-
Reaction of the azodicarboxylate as a nucleophile: Instead of the intended nitrogen nucleophile, the azodicarboxylate (DEAD or DIAD) can react with the activated alcohol, leading to a hydrazide byproduct. This is more likely to occur if the nitrogen nucleophile is not sufficiently acidic (pKa > 13).[1][2]
-
Purification difficulties: The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate, which can be challenging to separate from the product due to similar polarities.[3]
-
Incomplete reaction: Factors such as steric hindrance, poor quality of reagents, or inadequate reaction conditions can lead to incomplete conversion of the starting alcohol.
Q3: How can I minimize the formation of the hydrazide byproduct?
A3: To minimize the reaction of the azodicarboxylate as a nucleophile, it is crucial to use a nitrogen source with a sufficiently low pKa. Di-tert-butyl iminodicarbonate is a suitable nucleophile for this purpose. Additionally, ensuring the proper order of addition of reagents is important; typically, the alcohol, nitrogen nucleophile, and triphenylphosphine are mixed before the dropwise addition of the azodicarboxylate at a low temperature (e.g., 0 °C).[1]
Q4: Are there alternative reagents to simplify purification?
A4: Yes, several modifications to the standard Mitsunobu protocol can facilitate easier purification. These include:
-
Polymer-supported reagents: Using polymer-supported triphenylphosphine allows for the easy removal of the resulting phosphine oxide by filtration.
-
Modified azodicarboxylates: Di-(4-chlorobenzyl)azodicarboxylate (DCAD) is an alternative to DEAD where the hydrazine byproduct can be more easily removed by filtration.[4]
-
Phosphorane ylides: Reagents like (cyanomethylene)trimethylphosphorane (CMMP) combine the functions of the phosphine and azodicarboxylate, and their byproducts are often easier to remove.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the Mitsunobu reaction.
| Problem | Potential Cause | Troubleshooting Steps & Solutions | Expected Outcome |
| Low or No Product Yield | 1. Poor quality of reagents: DEAD/DIAD can degrade over time. PPh₃ can oxidize to TPPO. 2. Insufficiently acidic nucleophile: The pKa of the nitrogen nucleophile is too high. 3. Steric hindrance: The cyclopentenol substrate or the nucleophile may be sterically hindered. 4. Incorrect order of addition: Adding the azodicarboxylate before the other reagents can lead to side reactions. | 1. Use freshly opened or purified reagents. Check the purity of PPh₃ by ³¹P NMR. 2. Use di-tert-butyl iminodicarbonate or another suitable N-nucleophile with a pKa < 13. 3. Increase reaction time and/or temperature. Consider using less sterically hindered reagents if possible. 4. Add the alcohol, nucleophile, and PPh₃ to the solvent and cool to 0°C before slowly adding DEAD/DIAD.[1] | Improved conversion to the desired product. |
| Presence of a Major Side Product with a Similar Polarity to the Desired Product | 1. Reaction of azodicarboxylate as a nucleophile: This forms a hydrazide byproduct. 2. Formation of an isomeric product: In some cases, SN2' reaction can occur with allylic alcohols. | 1. Ensure the use of a sufficiently acidic nitrogen nucleophile. Optimize the reaction temperature, keeping it low during the addition of the azodicarboxylate. 2. Carefully analyze the structure of the side product by NMR and MS to confirm its identity. If an SN2' product is formed, reaction conditions may need to be modified (e.g., choice of solvent or phosphine). | Reduction of the major side product and increased purity of the desired this compound. |
| Difficulty in Removing Triphenylphosphine Oxide (TPPO) | 1. Co-elution during column chromatography: TPPO has a moderate polarity and can be difficult to separate from the product. | 1. Crystallization: TPPO can sometimes be crystallized out from the crude reaction mixture by dissolving it in a minimal amount of a nonpolar solvent (e.g., ether/hexanes) and cooling. 2. Alternative workup: After the reaction, the mixture can be treated with a reagent that converts TPPO into a more easily separable derivative. 3. Use of modified phosphines: Employing polymer-supported triphenylphosphine or other phosphines whose oxides are more easily removed by filtration or extraction. | Efficient removal of TPPO, leading to a purer product after column chromatography. |
| Incomplete Consumption of Starting Alcohol | 1. Insufficient equivalents of reagents: Not enough Mitsunobu reagents were used to drive the reaction to completion. 2. Presence of water: Moisture in the reaction can consume the reagents. | 1. Use a slight excess (e.g., 1.2-1.5 equivalents) of the phosphine and azodicarboxylate. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Complete or near-complete conversion of 3-cyclopenten-1-ol. |
Experimental Protocols
Synthesis of this compound via Mitsunobu Reaction
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
3-cyclopenten-1-ol
-
Di-tert-butyl iminodicarbonate
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 3-cyclopenten-1-ol (1.0 eq) and di-tert-butyl iminodicarbonate (1.2 eq) in anhydrous THF.
-
Add triphenylphosphine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.2 eq) dropwise to the cooled solution, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of dichloromethane or toluene and load it onto a silica gel column.
-
Purify the product by flash column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as an oil or a low-melting solid.
Visualizations
Experimental Workflow for Mitsunobu Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield.
References
Optimization of reaction conditions for N-1-Boc-Amino-3-cyclopentene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of N-1-Boc-Amino-3-cyclopentene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize reaction conditions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Low or No Product Yield
Q1: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I fix this?
A1: Low or no yield is a common issue that can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Quality of Starting Materials:
-
3-Aminocyclopentene (or precursor): If starting from 3-aminocyclopentene, ensure it is of high purity and free from contaminants. If the amine is generated in situ or used as a salt (e.g., hydrochloride), ensure the neutralization step is complete before adding the Boc anhydride.
-
Di-tert-butyl dicarbonate ((Boc)₂O): Use fresh, high-quality (Boc)₂O. Over time, it can slowly decompose.
-
-
Reaction Conditions:
-
Stoichiometry: A slight excess of (Boc)₂O (typically 1.1 to 1.2 equivalents) is recommended to drive the reaction to completion.
-
Base: The choice and amount of base are critical. For the free amine, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to scavenge the acid formed during the reaction. If starting from an amine salt, a stoichiometric amount of base is required for neutralization.
-
Solvent: The reaction is commonly performed in aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Ensure the solvent is anhydrous, as water can hydrolyze (Boc)₂O.
-
Temperature: The reaction is typically run at 0 °C to room temperature. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may improve the rate, but be cautious of potential side reactions.
-
-
Work-up Procedure:
-
Ensure proper extraction and washing steps to isolate the product and remove unreacted starting materials and byproducts. Acidic and basic washes should be performed carefully to avoid deprotection of the Boc group.
-
N-1-Boc-Amino-3-cyclopentene stability and storage conditions
This technical support guide provides essential information on the stability, storage, and troubleshooting for N-1-Boc-Amino-3-cyclopentene (CAS: 193751-54-1). It is intended for researchers, scientists, and professionals in drug development to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored at 2-8 °C in a tightly sealed container, protected from light and moisture.[1] The storage area should be dry and well-ventilated.
Q2: My this compound appears as a colorless to pale yellow liquid. Is this normal?
A2: Yes, the typical appearance of this compound is a colorless to pale yellow transparent liquid.[2] A significant change in color may indicate degradation, and purity should be verified.
Q3: What are the primary degradation pathways for this compound?
A3: The two main points of instability in the molecule are the Boc-protecting group and the cyclopentene double bond.
-
Acid-catalyzed deprotection: The tert-butoxycarbonyl (Boc) group is highly sensitive to acidic conditions, which will cleave the protecting group to yield the free amine, carbon dioxide, and isobutene.[]
-
Oxidation of the double bond: The cyclopentene ring can be oxidized, especially if exposed to air (oxygen) over time, potentially forming cyclopentanone, cyclopentene oxide, or 1,2-cyclopentanediol.[1][4][5]
-
Acid-catalyzed hydration: In the presence of acid and water, the double bond can undergo hydration to form N-1-Boc-amino-cyclopentan-3-ol.[6][7]
Q4: Can I handle the compound at room temperature for weighing and preparing solutions?
A4: While the compound should be stored refrigerated, it is stable for short periods at room temperature for routine laboratory procedures. To minimize degradation, it is advisable to allow the container to warm to room temperature before opening to prevent moisture condensation. Work efficiently and return the main stock to the recommended storage conditions promptly.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent reaction yields or unexpected side products. | Degradation of this compound leading to lower purity. | 1. Verify the purity of your starting material using HPLC or ¹H NMR (see Experimental Protocols).2. Ensure all reaction conditions are anhydrous and free of acidic contaminants, unless part of the planned reaction.3. Use freshly purchased or recently purified material for critical experiments. |
| Appearance of a new spot on TLC close to the baseline. | Possible deprotection of the Boc group, resulting in the more polar free amine. | 1. Confirm the presence of the free amine by co-spotting with a known standard if available.2. Check all reagents and solvents for acidic impurities. Neutralize if necessary and compatible with your reaction. |
| Compound has developed a darker yellow or brown color. | Potential oxidation or polymerization of the cyclopentene ring. | 1. Assess purity using analytical techniques.2. If purity is compromised, consider purifying the material by column chromatography before use. |
| Mass spectrometry of the product shows a mass corresponding to the loss of the Boc group or addition of water. | Accidental deprotection during the reaction or workup, or hydration of the double bond. | 1. Review your reaction and workup conditions for any acidic steps (e.g., acidic washes, silica gel chromatography with non-neutralized silica).2. Ensure aqueous workups are performed under neutral or slightly basic conditions. |
Stability and Storage Summary
| Parameter | Condition | Recommendation |
| Storage Temperature | 2-8 °C | Recommended for long-term storage.[1] |
| -20 °C | Acceptable for long-term storage, ensure proper sealing to prevent moisture ingress upon warming. | |
| Room Temperature | Suitable for short-term handling only. | |
| Atmosphere | Inert gas (Argon or Nitrogen) | Recommended to prevent oxidation of the cyclopentene double bond. |
| Light | Amber vial or stored in the dark | Protect from light to prevent potential photochemical reactions. |
| Moisture | Tightly sealed container, use of desiccants | Avoid moisture to prevent hydrolysis and potential acid-catalyzed degradation. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound and detecting potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.
Expected Elution: The main compound is expected to be well-retained. Earlier eluting peaks may correspond to more polar impurities like the de-Boc amine. Later eluting peaks could be less polar degradation products.
Protocol 2: Structural Confirmation and Impurity Identification by ¹H NMR Spectroscopy
¹H NMR is a powerful tool to confirm the structure and identify major impurities.
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
Expected Chemical Shifts (approximate):
-
~5.6-5.8 ppm: Vinylic protons (-CH=CH-) of the cyclopentene ring.
-
~4.5-4.8 ppm: Broad signal for the -NH proton.
-
~4.0-4.3 ppm: Proton on the carbon bearing the N-Boc group (-CH-NHBoc).
-
~2.0-2.6 ppm: Allylic protons of the cyclopentene ring.
-
1.45 ppm: Singlet for the 9 protons of the Boc group (-C(CH₃)₃).
Common Impurity Signals:
-
Absence of the ~1.45 ppm singlet: Indicates loss of the Boc group.
-
Appearance of signals in the 3.0-3.5 ppm region: Could indicate the formation of an alcohol from hydration of the double bond.
-
Broadening of signals: May suggest the presence of multiple components or decomposition.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Purification of N-1-Boc-Amino-3-cyclopentene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and purifying N-1-Boc-Amino-3-cyclopentene. This document offers frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification of this key synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities arise from the starting materials and potential side reactions during the Boc-protection of 3-aminocyclopentene. These include:
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Unreacted 3-aminocyclopentene: The starting amine may not have fully reacted.
-
Unreacted di-tert-butyl dicarbonate (Boc₂O): Excess Boc anhydride is often used to drive the reaction to completion.[1][2]
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Di-Boc protected amine: A potential byproduct where the amine is protected with two Boc groups.
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tert-Butanol: A byproduct of the reaction with Boc₂O.[2]
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the purification process. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can effectively separate the desired product from its common impurities. Staining with ninhydrin can be used to visualize the primary amine starting material.[3]
Q3: What are the recommended storage conditions for purified this compound?
A3: this compound is typically a colorless to pale yellow transparent liquid or a solid.[4] It should be stored in a cool, dry place, protected from light and moisture to prevent degradation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Product is an oil and does not solidify | Residual solvents or presence of unreacted Boc₂O. | - Dry the product under high vacuum. - Attempt crystallization by dissolving the oil in a minimal amount of a polar solvent (e.g., methanol) and then adding a non-polar solvent (e.g., hexane or diethyl ether) to induce precipitation. |
| Low yield of purified product | - Incomplete reaction. - Product loss during aqueous work-up. - Co-elution with impurities during chromatography. | - Ensure the initial reaction has gone to completion using TLC analysis. - During extraction, ensure proper phase separation and minimize the number of transfers. - Optimize the mobile phase for flash chromatography to achieve better separation. |
| Streaking of the product spot on the TLC plate | The amine functionality of any unreacted starting material can interact with the acidic silica gel. | Add a small amount of triethylamine (~0.5-1%) to the mobile phase to neutralize the silica gel and improve the spot shape.[5] |
| Presence of a white precipitate in the purified product | This could be residual inorganic salts from the work-up. | Wash the combined organic layers with brine during the extraction phase and ensure the product is thoroughly dried over an anhydrous salt like sodium sulfate before solvent evaporation. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is a standard method for purifying this compound from common impurities.[3]
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Solvents: Ethyl acetate, Hexanes, Dichloromethane, Methanol (all HPLC grade)
-
Triethylamine (optional)
-
Glass chromatography column
-
Fraction collector or test tubes
-
TLC plates, developing chamber, and visualization stain (e.g., ninhydrin)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the top of the silica gel bed.
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Elution: Begin elution with a non-polar mobile phase (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 10-20% ethyl acetate in hexanes) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Typical Mobile Phase Systems:
-
Ethyl Acetate/Hexanes (gradient or isocratic)[5]
-
Methanol/Dichloromethane (for more polar compounds)[5]
Protocol 2: Purification by Crystallization
If the product is obtained as an oil, crystallization can be an effective purification method.
Materials:
-
Oily this compound
-
Weak polar solvent (e.g., n-hexane, diethyl ether)
-
Polar solvent (e.g., methanol, ethyl acetate)
-
Beaker or flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Dissolve the oily product in a minimal amount of a suitable polar solvent (e.g., ethyl acetate).
-
Induce Crystallization: Slowly add a weak polar solvent in which the product is less soluble (e.g., n-hexane) while stirring until the solution becomes cloudy.
-
Solidification: Allow the mixture to stand at room temperature or in a refrigerator to promote complete solidification.
-
Slurrying: Add more of the weak polar solvent and stir the solid to form a slurry. This helps to wash away soluble impurities.
-
Filtration: Filter the solid product and wash it with a small amount of the cold weak polar solvent.
-
Drying: Dry the crystalline product under reduced pressure.
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a reliable method for determining the purity of the final product.[6]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Typical Gradient Program:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Detection Wavelength: 210 nm Injection Volume: 10 µL Sample Preparation: Dissolve approximately 1 mg of the purified product in 1 mL of the initial mobile phase composition.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Ideal Application |
| Flash Chromatography | Adsorption/desorption on a solid stationary phase. | Fast, scalable, and cost-effective. | Lower resolution compared to HPLC. | Routine purification of reaction mixtures.[3] |
| Crystallization | Differential solubility of the compound and impurities. | Can yield very pure material, highly scalable. | Not all compounds crystallize easily. | Purification of solid or oily products that can be solidified. |
| Preparative HPLC | High-resolution separation based on polarity. | High purity achievable. | More expensive and lower throughput than flash chromatography. | Final purification step for high-purity compounds. |
Visualizations
References
Navigating the Scale-Up of N-1-Boc-Amino-3-cyclopentene Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-1-Boc-Amino-3-cyclopentene, a key building block in the development of various pharmaceutical compounds, presents unique challenges when transitioning from laboratory-scale experiments to large-scale production. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to assist researchers in overcoming common hurdles encountered during the scale-up process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction due to insufficient reaction time or temperature. - Suboptimal stoichiometry of reagents, particularly di-tert-butyl dicarbonate ((Boc)₂O). - Presence of moisture, which can hydrolyze (Boc)₂O. - Inefficient extraction of the product during work-up. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Use a slight excess of (Boc)₂O (e.g., 1.1-1.2 equivalents). - Ensure all glassware and solvents are thoroughly dried before use. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Formation of Side Products (e.g., Di-Boc, Urea derivatives) | - Over-reaction with (Boc)₂O, especially with primary amines, leading to the di-Boc derivative. - Use of a strong base, which can promote the formation of urea byproducts.[1] - High reaction temperatures can sometimes lead to undesired side reactions. | - Carefully control the stoichiometry of (Boc)₂O. - Use a milder base such as sodium bicarbonate or triethylamine. - Maintain a controlled reaction temperature, typically at room temperature or slightly below. |
| Difficulties in Product Purification | - The product may be an oil or a low-melting solid, making crystallization challenging. - Co-elution of impurities with the product during column chromatography. - Thermal degradation of the product during distillation. | - Attempt crystallization from a non-polar solvent like hexanes or a mixture of ethyl acetate and hexanes. Seeding with a small crystal can be beneficial. - Optimize the solvent system for column chromatography to improve separation. - If distillation is necessary, use a high-vacuum system and a low distillation temperature to minimize decomposition. |
| Inconsistent Results at Larger Scales | - Poor heat transfer in larger reactors leading to localized overheating and side reactions. - Inefficient mixing affecting reaction kinetics and homogeneity. - Challenges in maintaining anhydrous conditions in large-scale setups. | - Use a reactor with efficient heat exchange capabilities and monitor the internal temperature closely. - Employ appropriate stirring mechanisms to ensure thorough mixing. - Implement rigorous procedures for drying solvents and handling reagents to minimize moisture contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Boc protection of 3-aminocyclopentene?
A1: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents for Boc protection reactions.[1] The choice of solvent can depend on the specific base used and the scale of the reaction. For larger-scale reactions, consider the safety and environmental impact of the chosen solvent.
Q2: Is a base always necessary for the N-Boc protection reaction?
A2: While the reaction can proceed without a base, the use of a mild base like sodium bicarbonate or triethylamine is highly recommended to neutralize the in-situ generated acid and drive the reaction to completion, thereby improving the yield.
Q3: How can I effectively remove unreacted di-tert-butyl dicarbonate and its byproducts during work-up?
A3: Unreacted (Boc)₂O and its primary byproduct, tert-butanol, can often be removed by washing the organic phase with a saturated aqueous solution of sodium bicarbonate followed by brine. In some cases, a mild vacuum distillation or careful column chromatography may be necessary.
Q4: What are the key safety precautions to consider during the scale-up of this synthesis?
A4: Di-tert-butyl dicarbonate can be an irritant. The reaction may also be exothermic, especially at a larger scale. It is crucial to have adequate cooling and to add reagents in a controlled manner. The product, this compound, is also an irritant to the skin, eyes, and respiratory tract. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information.
Q5: Can the Boc-protected product be deprotected? What are the recommended conditions?
A5: Yes, the Boc group is an acid-labile protecting group. Deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or by using HCl in an organic solvent like dioxane or methanol. Thermal deprotection at elevated temperatures is also a viable, catalyst-free alternative, though it may require higher temperatures and could lead to other side reactions if the molecule is thermally sensitive.
Experimental Protocols
Proposed Multi-Gram Synthesis of this compound
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and available equipment.
Materials:
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3-Aminocyclopentene
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Sodium bicarbonate (NaHCO₃)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-aminocyclopentene (1.0 eq) in dichloromethane (approx. 10 mL per gram of amine) in a round-bottom flask equipped with a magnetic stirrer, add sodium bicarbonate (2.0 eq).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the stirred mixture over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, filter the reaction mixture to remove the sodium bicarbonate.
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Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) and brine (1 x volume of organic layer).
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid or oil.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Preventing racemization during reactions with N-1-Boc-Amino-3-cyclopentene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions with N-1-Boc-Amino-3-cyclopentene, with a primary focus on preventing racemization and maintaining stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization when using this compound in peptide synthesis?
A1: The principal cause of racemization during peptide coupling with N-Boc-protected amino acids, including this compound, is the formation of a 5(4H)-oxazolone (or azlactone) intermediate. Activation of the carboxylic acid group makes the α-proton on the chiral center acidic. In the presence of a base, this proton can be abstracted, leading to a planar, achiral enolate intermediate. Subsequent nucleophilic attack by an amine can then occur from either face of this intermediate, resulting in a mixture of enantiomers. A secondary, less common pathway is direct enolization through the abstraction of the α-proton from the activated acid.
Q2: Which factors are most critical to control to prevent racemization during reactions?
A2: The most critical factors to control are:
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Coupling Reagents & Additives: The choice of coupling reagent is paramount. Uronium/aminium or phosphonium-based reagents (e.g., HATU, HBTU, PyBOP) combined with additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are highly effective at suppressing racemization by forming more stable active esters that are less prone to cyclizing into oxazolones. Carbodiimides like DCC or EDC, when used alone, are more likely to cause racemization.
-
Base Selection: The strength and steric hindrance of the base used are crucial. Weaker, non-nucleophilic bases such as N-methylmorpholine (NMM) or collidine are recommended over stronger or more sterically hindered bases like diisopropylethylamine (DIPEA), which can more readily abstract the α-proton.
-
Temperature: Lower reaction temperatures (e.g., starting at 0 °C and allowing to slowly warm to room temperature) are critical for minimizing the rate of racemization.
-
Pre-activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine nucleophile increases the opportunity for oxazolone formation. This time should be minimized.
Q3: How can I monitor the enantiomeric excess (ee) of my product?
A3: The most common and reliable method for determining the enantiomeric excess of this compound derivatives is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification. Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are often effective. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents, and Gas Chromatography (GC) on a chiral column after suitable derivatization.
Troubleshooting Guides
Issue 1: Significant Racemization Observed in Peptide Coupling Reactions
| Potential Cause | Recommended Solution & Rationale |
| Inappropriate Coupling Reagent | Use an aminium/uronium or phosphonium salt coupling reagent like HATU, HBTU, or PyBOP in combination with an additive such as HOAt or Oxyma. These reagents form active esters that are more stable and less prone to racemization than the intermediates formed with carbodiimides alone. |
| Strong or Sterically Hindered Base | Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA. Use the minimum necessary amount of base. |
| High Reaction Temperature | Perform the coupling at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature if necessary. |
| Prolonged Pre-activation | Minimize the pre-activation time of the carboxylic acid to 1-5 minutes before adding the amine component. Alternatively, add the coupling reagent to a mixture of the acid, amine, and additive, with the base being the last component added. |
| Solvent Effects | The polarity of the solvent can influence racemization. While DMF is common, consider less polar solvents like dichloromethane (DCM) if compatible with your reaction, as they can sometimes reduce racemization. |
Issue 2: Poor Diastereoselectivity in Reactions at the Cyclopentene Double Bond (e.g., Epoxidation, Dihydroxylation)
| Potential Cause | Recommended Solution & Rationale |
| Incorrect Choice of Reagent | For epoxidation , use a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The bulky N-Boc group will direct the epoxidation to the anti-face relative to the amino group, leading to a high diastereoselectivity. For dihydroxylation , use osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO). The bulky N-Boc group will direct the dihydroxylation to the face anti to it, resulting in high diastereoselectivity. |
| Substrate Control Not Dominating | Ensure the N-Boc protecting group is intact, as it is the primary directing group for stereoselectivity in these reactions. |
Experimental Protocols
Protocol 1: Racemization-Resistant Peptide Coupling
This protocol describes the coupling of this compound to an amino acid ester, minimizing the risk of racemization.
Materials:
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This compound (as the carboxylic acid derivative)
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Amino acid ester hydrochloride
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HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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N-methylmorpholine (NMM)
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Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the amino acid ester hydrochloride (1.1 eq) in anhydrous DMF.
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Cool the solution to 0 °C in an ice bath.
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Add NMM (2.2 eq) to the solution and stir for 5 minutes.
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Add HATU (1.1 eq) to the reaction mixture.
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Stir the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric or diastereomeric excess of the purified product using Chiral HPLC.
Protocol 2: Diastereoselective Epoxidation
This protocol details the stereoselective epoxidation of the cyclopentene double bond.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting epoxide is expected to have the anti configuration relative to the N-Boc-amino group.
Visualizations
Caption: General experimental workflows for peptide coupling and epoxidation.
Caption: Key factors influencing racemization and corresponding mitigation strategies.
Technical Support Center: Purity Assessment of N-1-Boc-Amino-3-cyclopentene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for assessing the purity of N-1-Boc-Amino-3-cyclopentene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in obtaining accurate and reliable results.
Analytical Methods Overview
The purity of this compound is crucial for its application in pharmaceutical synthesis and drug development.[1] Several analytical techniques can be employed to determine its purity and identify any potential impurities. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Troubleshooting Guide
This section addresses common issues that may be encountered during the analytical assessment of this compound.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Solution |
| Peak Tailing | - Secondary interactions with the stationary phase (e.g., silanol groups).- Column overload. | - Use a mobile phase with a competing base (e.g., triethylamine) or a lower pH to suppress silanol interactions.- Reduce the sample concentration or injection volume. |
| Ghost Peaks | - Contaminants in the mobile phase or injector.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the injection sequence. |
| Irreproducible Retention Times | - Fluctuation in mobile phase composition.- Temperature variations.- Column degradation. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Replace the column if it has exceeded its lifetime. |
| Poor Resolution | - Inappropriate mobile phase composition.- Column not suitable for the separation. | - Optimize the mobile phase gradient and solvent strength.- Consider a different stationary phase (e.g., a different C18 column or a chiral column for enantiomeric purity). |
| Baseline Noise or Drift | - Air bubbles in the detector or pump.- Contaminated mobile phase or detector cell. | - Degas the mobile phase thoroughly.- Flush the system with a strong solvent like isopropanol. |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Problem | Potential Cause | Solution |
| No Peak or Poor Sensitivity | - Thermal degradation of the analyte in the injector. Carbamates can be thermally labile.[2][3]- Improper injector temperature. | - Use a lower injector temperature and a faster oven ramp rate.- Consider derivatization to a more thermally stable compound. |
| Peak Broadening | - Too high of an initial oven temperature.- Slow injection speed. | - Optimize the initial oven temperature to be below the boiling point of the solvent.- Ensure a fast and consistent injection. |
| Mass Spectrum Mismatches | - In-source fragmentation or rearrangement.- Co-eluting impurities. | - Lower the ionization energy if possible.- Improve chromatographic separation to isolate the peak of interest. |
Nuclear Magnetic Resonance (NMR) Troubleshooting |
| Problem | Potential Cause | Solution |
| Broad Peaks | - Presence of paramagnetic impurities.- Sample concentration is too high. | - Filter the sample through a small plug of silica gel.- Prepare a more dilute sample. |
| Poor Signal-to-Noise Ratio | - Insufficient sample concentration.- Not enough scans acquired. | - Increase the sample concentration if possible.- Increase the number of scans. |
| Inaccurate Integration for Purity | - Incomplete relaxation of nuclei.- Poor phasing or baseline correction. | - Ensure a sufficient relaxation delay (D1) is used, typically 5 times the longest T1.- Carefully phase the spectrum and apply a proper baseline correction algorithm. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Potential impurities can arise from the synthesis process or degradation. Common impurities may include:
-
Starting materials: Unreacted 3-cyclopenten-1-amine and di-tert-butyl dicarbonate (Boc anhydride).
-
Byproducts: Di-Boc protected amine (tert-butyl N-(tert-butoxycarbonyl)-N-(cyclopent-3-en-1-yl)carbamate) and tert-butyl carbamate.[4]
-
Isomers: Positional isomers of the double bond in the cyclopentene ring if isomerization occurs during synthesis.
-
Degradation products: The Boc group can be labile under acidic conditions, leading to the formation of the free amine.[5][6]
Q2: Which analytical method is best for routine purity analysis of this compound?
A2: For routine purity assessment, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is often the method of choice due to its robustness, reproducibility, and ability to separate a wide range of impurities.
Q3: How can I determine the enantiomeric purity of this compound?
A3: Enantiomeric purity is best determined using chiral HPLC . This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[7][][9][10]
Q4: Can I use GC-MS for the purity analysis of this compound?
A4: While GC-MS can be used, it's important to be cautious as N-Boc protected amines can be thermally labile and may degrade in the hot injector port, potentially giving misleading results about the sample's purity.[2][3] A lower injection temperature or derivatization might be necessary.
Q5: What is quantitative NMR (qNMR) and how can it be used for this compound?
A5: Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a substance without the need for a reference standard of the analyte itself. By adding a certified internal standard of known purity and concentration to the sample, the purity of this compound can be accurately calculated by comparing the integral of a specific proton signal of the analyte to that of the internal standard.
Experimental Protocols
Purity Determination by RP-HPLC
This method provides a general protocol for the purity analysis of this compound. Optimization may be required based on the specific instrument and impurities present.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Chiral Purity Determination by Chiral HPLC
This protocol is a starting point for assessing the enantiomeric excess of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). Isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.
Purity Assessment by ¹H NMR Spectroscopy
This protocol outlines the procedure for obtaining a proton NMR spectrum for structural confirmation and purity estimation.
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Acquisition Parameters:
-
Number of scans: 16 or more for good signal-to-noise.
-
Relaxation delay (D1): 5 seconds to ensure full relaxation for quantitative analysis.
-
Pulse angle: 30-45 degrees.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Data Presentation
Table 1: Representative Quantitative Data for Purity Assessment
| Analytical Method | Parameter | Expected Value/Range | Notes |
| RP-HPLC | Retention Time | 8-12 minutes | Highly dependent on the specific column and gradient. |
| Purity | >95% | Typical for research-grade material. | |
| Chiral HPLC | Retention Time (Enantiomer 1) | Varies | Separation depends on the chiral column used. |
| Retention Time (Enantiomer 2) | Varies | ||
| Enantiomeric Excess (ee) | >98% | For enantiomerically pure material. | |
| GC-MS | Molecular Ion (M+) | m/z 183 | May be of low intensity. |
| Major Fragments | m/z 127, 110, 84, 57 | Fragmentation pattern can help in identification. | |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) of Boc group | ~1.45 ppm (singlet, 9H) | Characteristic signal for the Boc protecting group.[11] |
| Chemical Shift (δ) of olefinic protons | ~5.7-5.9 ppm (multiplet, 2H) | Protons of the double bond. | |
| Chemical Shift (δ) of CH-N proton | ~4.5-4.7 ppm (multiplet, 1H) | Proton on the carbon attached to the nitrogen. | |
| Chemical Shift (δ) of allylic protons | ~2.3-2.6 ppm (multiplet, 4H) | Protons adjacent to the double bond. | |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) of Boc C=O | ~155 ppm | Carbonyl carbon of the Boc group.[4][12] |
| Chemical Shift (δ) of olefinic carbons | ~128-130 ppm | Carbons of the double bond. | |
| Chemical Shift (δ) of Boc quaternary carbon | ~79 ppm | Quaternary carbon of the tert-butyl group.[4][12] |
Visualizations
References
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. tert-Butyl carbazate(870-46-2) 13C NMR spectrum [chemicalbook.com]
Technical Support Center: Handling and Disposal of N-1-Boc-Amino-3-cyclopentene Waste
This guide provides technical support for researchers, scientists, and drug development professionals on the proper handling and disposal of waste generated from experiments involving N-1-Boc-Amino-3-cyclopentene.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.[2][3] All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]
Q2: How should I store this compound and its waste?
A2: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] It should be stored separately from incompatible materials such as strong acids and oxidizing agents.[1] Waste containers should also be clearly labeled with the contents and associated hazards and stored in a designated chemical waste area.[1][3]
Q3: Can I dispose of small quantities of this compound waste down the drain?
A3: No. This compound and its waste should never be disposed of down the drain or in regular trash.[2][3] Even chemicals not classified as hazardous can disrupt wastewater treatment processes.[3] All waste must be collected and disposed of through a licensed hazardous waste disposal service.[1][2]
Q4: What should I do in case of a spill?
A4: In the event of a small spill, ensure the area is well-ventilated and you are wearing appropriate PPE. Absorb the spill with inert materials like vermiculite or sand. Collect the absorbed material into a designated, labeled container for hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Q5: Are there any specific chemical incompatibilities I should be aware of when handling the waste?
A5: Yes. This compound waste should not be mixed with strong acids or strong oxidizing agents.[1] The Boc (tert-butoxycarbonyl) protecting group is acid-labile and will decompose in the presence of strong acids, potentially generating flammable isobutylene gas.[4][5] The cyclopentene ring can undergo vigorous reactions with strong oxidizing agents.
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete Boc-deprotection | Insufficient acid strength or concentration. | - Use a stronger acid (e.g., trifluoroacetic acid instead of hydrochloric acid).- Increase the concentration of the acid.- Ensure the reaction is stirred adequately. |
| Reaction time is too short. | - Extend the reaction time and monitor progress by TLC or LC-MS. | |
| Presence of a base neutralizing the acid. | - Ensure all reagents and solvents are free from basic impurities. | |
| Unwanted side-reactions during a reaction | The Boc group is not stable under the reaction conditions. | - The Boc group is sensitive to strong acids.[4][5] If your reaction requires acidic conditions, consider using a more acid-stable protecting group.- High temperatures can also lead to the decomposition of the Boc group. |
| The cyclopentene double bond is reacting. | - If the desired reaction is at the amine, ensure that reagents that can react with alkenes (e.g., strong oxidizing agents, electrophiles) are not present. | |
| Difficulty in purifying the product | Presence of unreacted starting material or byproducts from the Boc group. | - Optimize the reaction conditions to ensure complete conversion.- During workup, a mild acidic wash can help remove any unreacted amine starting material if the product is not acid-sensitive.- Byproducts from the Boc group (e.g., tert-butanol) are generally volatile and can often be removed under high vacuum. |
Experimental Protocols
Protocol 1: Collection and Segregation of this compound Waste
-
Designate a Waste Container: Use a chemically compatible, leak-proof container with a secure lid for all this compound waste. Glass bottles are generally suitable.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound Waste," and a list of all components in the waste stream (including solvents).
-
Segregation: Keep the waste container in a designated satellite accumulation area. Do not mix this waste with other waste streams, especially acidic or oxidizing waste.[1]
Protocol 2: Decontamination of Glassware and Surfaces
-
Initial Rinse: Rinse contaminated glassware and surfaces with a suitable organic solvent (e.g., ethanol or isopropanol) to remove the bulk of the chemical. Collect this rinsate in the designated hazardous waste container.
-
Secondary Wash: Wash the glassware and surfaces with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Data Presentation
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Recommended Storage Temperature | 2-8 °C | [6] |
| Incompatible Materials | Strong acids, Strong oxidizing agents | [1] |
| Boc Group Deprotection Conditions | Acidic conditions (e.g., Trifluoroacetic acid, Hydrochloric acid) | [5][7] |
Visualizations
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. jk-sci.com [jk-sci.com]
- 6. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
Validation & Comparative
Comparative Analysis of N-1-Boc-Amino-3-cyclopentene and its Alternatives via ¹H and ¹³C NMR Spectroscopy
A definitive guide for researchers and drug development professionals on the spectral characteristics of key protected amino-cyclopentene derivatives.
In the landscape of pharmaceutical research and drug development, the precise characterization of synthetic intermediates is paramount. N-1-Boc-Amino-3-cyclopentene, a versatile building block, is frequently utilized in the synthesis of complex molecules due to its unique combination of a reactive alkene and a protected amine. This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of this compound with two key alternatives: its saturated counterpart, N-Boc-cyclopentylamine, and the analogous Cbz-protected derivative, N-Cbz-Amino-3-cyclopentene. This analysis, supported by experimental data, will aid researchers in the unambiguous identification and quality assessment of these critical reagents.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound and its selected alternatives. All chemical shifts (δ) are reported in parts per million (ppm) and were recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Data Comparison
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 5.70 | br s | 2H | =CH |
| 4.75 | br s | 1H | NH | |
| 4.55 | m | 1H | CH -N | |
| 2.55 | m | 2H | CH ₂ | |
| 2.25 | m | 2H | CH ₂ | |
| 1.45 | s | 9H | C(CH ₃)₃ | |
| N-Boc-cyclopentylamine | 4.55 | br s | 1H | NH |
| 3.85 | m | 1H | CH -N | |
| 1.95-1.85 | m | 2H | CH ₂ | |
| 1.75-1.65 | m | 2H | CH ₂ | |
| 1.55-1.45 | m | 4H | CH ₂ | |
| 1.44 | s | 9H | C(CH ₃)₃ | |
| N-Cbz-Amino-3-cyclopentene | 7.35 | m | 5H | Ar-H |
| 5.75 | br s | 2H | =CH | |
| 5.10 | s | 2H | CH ₂-Ph | |
| 4.95 | br s | 1H | NH | |
| 4.65 | m | 1H | CH -N | |
| 2.60 | m | 2H | CH ₂ | |
| 2.30 | m | 2H | CH ₂ |
Table 2: ¹³C NMR Data Comparison
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 155.0 | C =O |
| 129.5 | =C H | |
| 79.0 | C (CH₃)₃ | |
| 53.0 | C H-N | |
| 35.0 | C H₂ | |
| 28.4 | C(C H₃)₃ | |
| N-Boc-cyclopentylamine | 155.2 | C =O |
| 78.8 | C (CH₃)₃ | |
| 53.5 | C H-N | |
| 33.5 | C H₂ | |
| 23.8 | C H₂ | |
| 28.5 | C(C H₃)₃ | |
| N-Cbz-Amino-3-cyclopentene | 155.8 | C =O |
| 136.8 | Ar-C | |
| 129.8 | =C H | |
| 128.5, 128.1, 128.0 | Ar-C H | |
| 66.5 | C H₂-Ph | |
| 53.5 | C H-N | |
| 35.2 | C H₂ |
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
A sample of the compound (10-20 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. All spectra are recorded on a 400 MHz spectrometer at room temperature.
-
¹H NMR Spectroscopy: Spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients. The data is processed with a line broadening of 0.3 Hz. Chemical shifts are reported in ppm relative to TMS (δ = 0.00 ppm).
-
¹³C NMR Spectroscopy: Spectra are acquired with proton decoupling, a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 transients. The data is processed with a line broadening of 1.0 Hz. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ = 77.16 ppm).
Visualization of Experimental and Logical Workflows
To facilitate a clear understanding of the processes involved in NMR analysis and the logical comparison of the compounds, the following diagrams are provided.
A Comparative Guide to the Synthetic Routes of N-1-Boc-Amino-3-cyclopentene
For Researchers, Scientists, and Drug Development Professionals
N-1-Boc-Amino-3-cyclopentene is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of various therapeutic agents. Its structure, featuring a protected amine on a cyclopentene scaffold, allows for diverse chemical modifications. This guide provides a comparative analysis of two prominent synthetic routes to this compound: the Mitsunobu reaction and the Curtius rearrangement. The objective is to offer a clear, data-driven comparison to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Mitsunobu Reaction | Curtius Rearrangement |
| Starting Materials | 3-Cyclopenten-1-ol, N-Boc-Amine Source (e.g., Phthalimide, Hydrazoic Acid) | Cyclopent-3-ene-carboxylic acid |
| Key Reagents | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Diphenylphosphoryl azide (DPPA) or Sodium Azide/Di-tert-butyl dicarbonate, Triethylamine, tert-Butanol |
| Overall Yield | ~53%[1] | High (estimated based on similar reactions)[2][3] |
| Stereochemistry | Inversion of configuration at the alcohol center | Retention of configuration of the migrating group |
| Key Advantages | Well-established for this specific transformation; predictable stereochemical outcome. | One-pot potential from carboxylic acid; avoids the use of phosphine reagents. |
| Key Disadvantages | Stoichiometric amounts of phosphine and azodicarboxylate reagents required, leading to byproducts that can complicate purification. Azodicarboxylates are hazardous. | Use of potentially explosive azide reagents requires caution. The specific yield for this substrate is not readily available in the literature. |
Synthetic Route 1: The Mitsunobu Reaction
The Mitsunobu reaction is a versatile and widely used method for the conversion of primary and secondary alcohols to a variety of functional groups, including protected amines, with inversion of stereochemistry.[4] This route utilizes 3-cyclopenten-1-ol as the starting material.
Caption: Mitsunobu reaction pathway to this compound.
Experimental Protocol:
A general procedure for the synthesis of this compound via the Mitsunobu reaction is as follows:
-
To a cooled (0 °C) solution of 3-cyclopenten-1-ol (1.0 eq.), triphenylphosphine (1.5 eq.), and a suitable N-Boc amine source (e.g., hydrazoic acid followed by Boc protection, or a direct Boc-amine equivalent) in an anhydrous solvent such as THF, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) is added dropwise.
-
The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature, stirring for an additional 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the desired product. A reported yield for a similar process is 53%.[1]
Synthetic Route 2: The Curtius Rearrangement
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by a nucleophile, such as tert-butanol, to form a Boc-protected amine.[5][6] This method offers a direct conversion from a carboxylic acid, in this case, cyclopent-3-ene-carboxylic acid, with retention of stereochemistry of the migrating group.
Caption: Curtius rearrangement pathway to this compound.
Experimental Protocol:
A general one-pot procedure for the synthesis of N-Boc-protected amines from carboxylic acids via the Curtius rearrangement is as follows:[2][3]
-
To a solution of cyclopent-3-ene-carboxylic acid (1.0 eq.) and triethylamine (1.1 eq.) in an anhydrous solvent like toluene or THF, diphenylphosphoryl azide (DPPA) (1.1 eq.) is added at 0 °C.
-
The mixture is stirred at room temperature for a few hours to form the acyl azide intermediate.
-
Anhydrous tert-butanol (2.0 eq.) is then added, and the reaction mixture is heated to reflux (typically 80-110 °C) until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the azide peak).
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the this compound. While a specific yield for this substrate is not available, similar reactions proceed in high yields.[2][3]
Performance Comparison and Experimental Considerations
Mitsunobu Reaction:
-
Reliability and Predictability: The Mitsunobu reaction is a well-documented and reliable method for the synthesis of this compound, with a known yield of approximately 53%.[1] The stereochemical outcome, an inversion of the starting alcohol's stereocenter, is highly predictable.
-
Purification Challenges: A significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced form of the azodicarboxylate as byproducts. These can co-elute with the desired product, making purification by column chromatography challenging.
-
Reagent Hazards: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are known to be hazardous and potentially explosive, requiring careful handling.
Curtius Rearrangement:
-
Atom Economy and Byproducts: The Curtius rearrangement, especially in its one-pot variation, can be more atom-economical. The main byproducts are diphenylphosphoryl alcohol and triethylamine hydrochloride, which can often be removed with an aqueous workup, potentially simplifying purification.
-
Reagent Safety: The use of azide reagents, such as DPPA or sodium azide, necessitates stringent safety precautions due to their potential to form explosive heavy metal azides and the inherent toxicity of azide compounds.
-
Yield and Optimization: While general procedures report high yields for the one-pot Curtius rearrangement to form Boc-protected amines, the specific yield for the synthesis of this compound from cyclopent-3-ene-carboxylic acid would require experimental determination and optimization.[2][3]
Conclusion
Both the Mitsunobu reaction and the Curtius rearrangement represent viable synthetic strategies for the preparation of this compound.
-
The Mitsunobu reaction is a well-established route with a known yield for this specific transformation, making it a reliable choice where predictability is paramount. However, researchers must be prepared for potentially challenging purifications and handle the hazardous reagents with care.
-
The Curtius rearrangement offers an attractive alternative with the potential for high yields and a more straightforward purification process. This route is particularly advantageous if cyclopent-3-ene-carboxylic acid is a more readily available or economical starting material than 3-cyclopenten-1-ol. The main considerations for this route are the careful handling of azide reagents and the need for initial optimization to establish a reliable yield for this specific substrate.
The ultimate choice of synthetic route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, the purification capabilities of the laboratory, and the safety protocols in place for handling hazardous reagents. For projects requiring a well-trodden path with a predictable, albeit moderate, yield, the Mitsunobu reaction is a solid choice. For those seeking a potentially more efficient and scalable route, and who are equipped to handle azides and perform initial optimization, the Curtius rearrangement presents a compelling alternative.
References
- 1. This compound | 193751-54-1 [chemicalbook.com]
- 2. Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement [organic-chemistry.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Biological Activity of N-1-Boc-Amino-3-cyclopentene Derivatives
For Researchers, Scientists, and Drug Development Professionals
N-1-Boc-Amino-3-cyclopentene and its derivatives represent a pivotal class of synthetic intermediates in medicinal chemistry. Their rigid cyclopentene core serves as a valuable scaffold for the synthesis of a diverse array of biologically active molecules, most notably carbocyclic nucleoside analogues. These analogues, where the ribose sugar's oxygen is replaced by a methylene group, have demonstrated significant potential as antiviral and anticancer agents. This guide provides a comparative overview of the biological activities of compounds derived from this scaffold, supported by experimental data and detailed methodologies, to inform further research and drug development efforts. While direct comparative biological data on a wide range of this compound intermediates is limited in published literature, this guide focuses on the structure-activity relationships (SAR) of their more complex, biologically evaluated derivatives.
Comparative Biological Activity Data
The biological activity of molecules synthesized from this compound derivatives is often evaluated in the context of antiviral and anticancer applications. The following tables summarize the available quantitative data for representative compounds, highlighting their potency against various targets.
Table 1: Antiviral Activity of Carbocyclic Nucleoside Analogues Derived from Cyclopentene Scaffolds
| Compound ID | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Pyrazole Amide 15f | HIV-1 | PBM | 24[1] | >100[1] | >4.2 |
| Carbocyclic Uridine Analogue | Respiratory Syncytial Virus (RSV) | - | Potent Activity Reported | Non-cytotoxic | - |
| Carbocyclic 1,2,3-Triazole | Vaccinia Virus | - | Antiviral Activity Exhibited | - | - |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).
Table 2: Cytotoxic Activity of Various Derivatives Incorporating a Cyclopentene or Related Scaffold Against Cancer Cell Lines
| Compound Class/ID | Cancer Cell Line | IC₅₀ (µM) |
| Pentacyclic Benzimidazole 6 | Various Human Cancer Cell Lines | Submicromolar range[2] |
| Pentacyclic Benzimidazole 9 | Various Human Cancer Cell Lines | Submicromolar range[2] |
| 5-hydroxybenzothiophene hydrazide 16b | U87MG (Glioblastoma) | 7.2[3] |
| 5-hydroxybenzothiophene hydrazide 16b | HCT-116 (Colon) | - |
| 5-hydroxybenzothiophene hydrazide 16b | A549 (Lung) | - |
| 5-hydroxybenzothiophene hydrazide 16b | HeLa (Cervical) | - |
IC₅₀: 50% inhibitory concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of compounds derived from this compound.
Antiviral Activity Assay (General Protocol for RNA Viruses)
This protocol outlines a general method for determining the 50% effective concentration (EC₅₀) of a compound against an RNA virus in a cell-based assay.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK, Huh-7) in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection: Remove the growth medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI).
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the serially diluted compounds to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plates for a period appropriate for the virus replication cycle (e.g., 48-72 hours).
-
Quantification of Viral Replication: Viral replication can be quantified using various methods, such as:
-
Plaque Reduction Assay: Staining the cell monolayer to visualize and count viral plaques.
-
qRT-PCR: Quantifying viral RNA from the cell supernatant or lysate.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Detecting viral antigens.
-
-
Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.
-
Reagents and Materials: Recombinant kinase, kinase-specific substrate, ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Kinase Reaction: In a 96-well or 384-well plate, combine the kinase, the test compound (or vehicle control), and the kinase-specific substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent. The signal (e.g., luminescence, fluorescence) is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the biological activity and evaluation of this compound derivatives.
Caption: Mechanism of action for antiviral carbocyclic nucleosides.
Caption: Workflow for a standard MTT cytotoxicity assay.
Caption: Inhibition of a generic kinase signaling pathway.
References
A Comparative Guide to N-1-Boc-Amino-3-cyclopentene and Other Boc-Protected Amines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic use of protecting groups is paramount for achieving complex molecular architectures. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its stability and predictable reactivity. Among the diverse array of Boc-protected amines, N-1-Boc-Amino-3-cyclopentene emerges as a unique building block, offering a combination of a protected amine and a reactive alkene within a strained cyclic framework. This guide provides an objective comparison of this compound with other common Boc-protected amines, including saturated cyclic and acyclic analogues, supported by established chemical principles and available experimental data.
Introduction to this compound
This compound, a colorless to pale yellow liquid, is a versatile intermediate in medicinal chemistry and materials science. Its structure uniquely combines the stability of a Boc-protected amine with the reactivity of a cyclopentene double bond. This dual functionality allows for a wide range of synthetic transformations, making it a valuable precursor for chiral amines, heterocyclic compounds, and functionalized polymers.[1]
Comparative Analysis of Reactivity and Performance
The synthetic utility of a protected amine is dictated by its performance in key chemical transformations. Here, we compare this compound with other Boc-protected amines in several common reactions.
Amide Bond Formation
Amide coupling is a fundamental reaction in the synthesis of pharmaceuticals and peptides. The nucleophilicity of the amine is a critical factor for efficient coupling. While direct comparative kinetic studies are scarce, the relative nucleophilicity of the deprotected amines can be inferred from their structure. The amine derived from this compound is a secondary amine, which is generally less sterically hindered than the nitrogen in a piperidine ring but more hindered than a simple primary amine. Anilines are significantly less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring.
Table 1: Qualitative Comparison of Amine Nucleophilicity and Expected Amide Coupling Efficiency
| Boc-Protected Amine | Deprotected Amine Structure | Relative Nucleophilicity (Predicted) | Expected Amide Coupling Efficiency |
| This compound | Cyclopent-3-en-1-amine | Moderate to High | Good to Excellent |
| N-Boc-Piperidine | Piperidine | High | Excellent |
| N-Boc-Aniline | Aniline | Low | Fair to Good (often requires stronger coupling agents and harsher conditions) |
| N-Boc-L-Alanine | L-Alanine | High | Excellent |
Note: Efficiency is highly dependent on the coupling reagents and reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
The cyclopentene moiety in this compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions. This allows for the introduction of aryl, vinyl, or other substituents at the double bond, a feature absent in saturated Boc-protected amines like Boc-piperidine.
Table 2: Comparison of Applicability in Palladium-Catalyzed Cross-Coupling Reactions
| Boc-Protected Amine | Heck Reaction | Suzuki-Miyaura Coupling (on the amine-bearing ring) |
| This compound | Yes (at the C=C bond) | Yes (requires prior borylation of the double bond) |
| N-Boc-Piperidine | No | No |
| N-Boc-Aniline | No (on the amine-bearing ring) | Yes (if aniline is halogenated) |
| N-Boc-L-Alanine | No | No |
Ring-Opening Metathesis Polymerization (ROMP)
The strained cyclopentene ring of this compound makes it a suitable monomer for Ring-Opening Metathesis Polymerization (ROMP). This allows for the synthesis of functional polymers with pendant Boc-protected amine groups, which can be deprotected to yield primary amines for further modification. Saturated cyclic amines and acyclic amines are not amenable to this transformation. Norbornene derivatives are also excellent ROMP monomers and often exhibit higher reactivity due to greater ring strain.
Table 3: Comparison of Suitability for Ring-Opening Metathesis Polymerization (ROMP)
| Monomer | Suitability for ROMP | Expected Polymer Properties |
| This compound | Yes | Functional polymer with pendant protected amines |
| N-Boc-Piperidine | No | Not a cyclic olefin |
| N-Boc-Aniline | No | Not a cyclic olefin |
| N-Boc-Norbornene Amine | Yes (High Reactivity) | Functional polymer with pendant protected amines |
Stereoselective Reactions of the Alkene
The double bond in this compound can undergo various stereoselective transformations, such as epoxidation and dihydroxylation. The stereochemical outcome of these reactions can be influenced by the adjacent Boc-amino group, potentially allowing for diastereoselective synthesis. This reactivity is absent in saturated Boc-protected amines.
Boc Group Stability and Deprotection
Table 4: General Comparison of Boc Deprotection Conditions
| Boc-Protected Amine | Typical Deprotection Conditions | Expected Relative Rate |
| This compound | TFA in DCM, or HCl in dioxane | Moderate |
| N-Boc-Piperidine | TFA in DCM, or HCl in dioxane | Moderate |
| N-Boc-Aniline | TFA in DCM, or HCl in dioxane | Slightly Slower |
| N-Boc-L-Alanine | TFA in DCM, or HCl in dioxane | Moderate |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative procedures for key transformations.
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM), add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the deprotected amine (1.0 eq) to the reaction mixture. If starting from the Boc-protected amine, it must first be deprotected (see Protocol 3).
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Heck Reaction
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 eq).
-
Add an anhydrous solvent (e.g., DMF, acetonitrile).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction to 80-120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: General Procedure for Boc Deprotection
-
Dissolve the N-Boc protected amine (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10-50% v/v) or a solution of HCl in an organic solvent (e.g., 4 M HCl in 1,4-dioxane).
-
Stir the reaction at room temperature for 30 minutes to 4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure. The product is typically obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride).
Conclusion
This compound stands out as a valuable and versatile building block in organic synthesis. Its key advantage over other Boc-protected amines lies in the presence of a reactive cyclopentene double bond, which opens up a wider range of synthetic possibilities, including palladium-catalyzed cross-coupling reactions and ring-opening metathesis polymerization. While its nucleophilicity in amide coupling is expected to be slightly lower than that of less hindered primary amines, it offers a unique platform for the synthesis of complex cyclic and polymeric structures that are not accessible with saturated or acyclic Boc-protected amines. The choice of which Boc-protected amine to use will ultimately depend on the specific synthetic target and the desired transformations. For applications requiring a stable, protected amine on a scaffold that can be further functionalized via its alkene, this compound is an excellent choice.
References
A Comparative Guide to the Structural Elucidation of N-1-Boc-Amino-3-cyclopentene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional structure of N-1-Boc-amino-3-cyclopentene and its derivatives is crucial for understanding their chemical reactivity, biological activity, and for the rational design of novel therapeutics. This guide provides a comparative overview of the primary experimental and computational methods used for the structural elucidation of these valuable synthetic intermediates. We will delve into the principles, experimental protocols, and data interpretation of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling, offering a comprehensive resource for researchers in the field.
At a Glance: Comparison of Structural Analysis Methods
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Sample Phase | Solid (single crystal) | Liquid (solution) | In silico (no sample) |
| Information Yield | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Through-bond & through-space atomic connectivity, conformational dynamics, relative stereochemistry | Theoretical 3D structures, conformational energies, molecular orbitals |
| Strengths | Unambiguous determination of absolute stereochemistry and solid-state conformation | Provides information on solution-state dynamics and multiple conformations | High-throughput screening of conformations, prediction of properties, no sample required |
| Limitations | Requires high-quality single crystals, which can be difficult to grow; provides a static picture | Averaged data for rapidly interconverting conformers; structure is an interpretation of spectral data | Accuracy is dependent on the level of theory and force field used; requires experimental validation |
| Typical Cost | High (instrumentation and time) | Moderate | Low to Moderate (software and computational resources) |
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
Single-crystal X-ray diffraction provides the most definitive and high-resolution structural information for crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, yielding a detailed three-dimensional model of the molecule.
While a crystal structure for this compound itself is not publicly available, the structure of a closely related compound, a tripeptide containing a 1-aminocyclopent-3-ene-1-carboxylic acid residue, has been determined.[1] This provides valuable insight into the expected bond lengths, angles, and potential conformations of the cyclopentene ring system.
Hypothetical Crystallographic Data for an N-Boc-Aminocyclopentene Derivative
The following table presents plausible crystallographic data for a hypothetical this compound derivative, based on typical values for similar organic molecules.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1250 |
| Z | 4 |
| R-factor | 0.045 |
Experimental Protocol: Single-Crystal X-ray Diffraction
A general protocol for the crystallographic analysis of a small organic molecule like an this compound derivative is as follows:
-
Synthesis and Purification: The compound must be synthesized and purified to a high degree (>98%) to facilitate crystallization. Common purification techniques include column chromatography and recrystallization.
-
Crystallization: High-quality single crystals are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a monochromatic X-ray beam, and the diffraction data are collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
References
A Comparative Guide to Catalysts for N-1-Boc-Amino-3-cyclopentene Synthesis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of catalytic methodologies for the synthesis of the versatile building block, N-1-Boc-Amino-3-cyclopentene.
The chiral aminocyclopentene scaffold is a privileged motif in a multitude of biologically active molecules and serves as a crucial building block in medicinal chemistry and peptide synthesis. The efficient and stereoselective synthesis of this compound, a key protected intermediate, is therefore of significant interest. This guide provides a comparative analysis of two prominent catalytic strategies for its synthesis: enzymatic kinetic resolution and palladium-catalyzed asymmetric allylic amination.
Performance Comparison of Catalytic Systems
The choice of catalyst profoundly impacts the yield, enantioselectivity, and overall efficiency of this compound synthesis. Below is a summary of quantitative data for representative enzymatic and palladium-based catalytic systems.
| Catalyst System | Substrate | Catalyst Loading | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product Yield (%) | Enantiomeric Excess (ee) (%) |
| Enzymatic Kinetic Resolution | ||||||||
| Candida antarctica Lipase B (CALB) | Racemic N-acyl-aminocyclopentene derivative | N/A | Toluene/Buffer | 30 | 8 | ~50 | Up to 45 | >98 |
| Palladium-Catalyzed Amination | ||||||||
| Pd₂(dba)₃ / (S,S)-Trost Ligand | Cyclopentenyl Acetate & Boc-NH₂ | 2.5 mol% Pd | Dichloromethane (DCM) | Room Temp | 12-24 | >95 | 85-95 | 90-97 |
Note: Data for the Palladium-catalyzed system is representative of typical Tsuji-Trost reactions for similar substrates, as specific data for the direct synthesis of this compound can vary based on the exact reaction conditions and ligand used.
Experimental Protocols
Detailed methodologies for the enzymatic and palladium-catalyzed syntheses are provided below to facilitate replication and adaptation.
Enzymatic Kinetic Resolution via Hydrolysis
This protocol describes the kinetic resolution of a racemic N-acylated aminocyclopentene derivative using Candida antarctica lipase B (CALB) to yield the enantiomerically enriched amino alcohol, a precursor to this compound.
Materials:
-
Racemic N-benzylcarbamoyl-4-aminocyclopent-2-en-1-ol
-
Candida antarctica lipase B (CALB)
-
Phosphate buffer (pH 7.0)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of racemic N-benzylcarbamoyl-4-aminocyclopent-2-en-1-ol (1.0 eq) in a mixture of toluene and phosphate buffer (pH 7.0), add Candida antarctica lipase B.
-
Stir the mixture vigorously at 30°C for 8 hours, monitoring the reaction progress by chiral HPLC.
-
Upon reaching approximately 50% conversion, filter the enzyme from the reaction mixture.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting mixture contains the unreacted (1R,4S)-N-benzylcarbamoyl-4-aminocyclopent-2-en-1-ol and the product (1S,4R)-N-benzylcarbamoyl-4-aminocyclopent-2-en-1-ol. Purify by column chromatography to isolate the desired enantiomer.[1]
-
The Boc protecting group can be introduced in a subsequent step.
Palladium-Catalyzed Asymmetric Allylic Amination (Tsuji-Trost Reaction)
This protocol outlines a general procedure for the palladium-catalyzed asymmetric allylic amination of a cyclopentenyl acetate with tert-butyl carbamate, a common method for the synthesis of N-Boc protected allylic amines.
Materials:
-
Cyclopent-2-en-1-yl acetate
-
tert-Butyl carbamate (Boc-NH₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(S,S)-Trost Ligand ((1S,2S)-N,N'-Bis(2-diphenylphosphinobenzoyl)-1,2-diaminocyclohexane)
-
Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve Pd₂(dba)₃ (2.5 mol%) and the (S,S)-Trost ligand (7.5 mol%) in anhydrous DCM. Stir for 30 minutes at room temperature.
-
Add tert-butyl carbamate (1.2 eq), bis(trimethylsilyl)acetamide (1.3 eq), and potassium acetate (0.1 eq). Stir for another 30 minutes.
-
Add cyclopent-2-en-1-yl acetate (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Reaction Mechanisms and Workflows
The following diagrams illustrate the catalytic cycles and experimental workflows for the synthesis of this compound.
Figure 1. Workflow for the enzymatic kinetic resolution of a racemic aminocyclopentene derivative.
Figure 2. Catalytic cycle of the Tsuji-Trost reaction for this compound synthesis.
References
Comparative Guide to Analytical Method Validation for N-1-Boc-Amino-3-cyclopentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quality control of N-1-Boc-Amino-3-cyclopentene, a key intermediate in pharmaceutical synthesis.[1] The selection of an appropriate analytical method is critical for ensuring the identity, purity, and quality of this compound.[2] This document outlines detailed experimental protocols, presents comparative performance data, and visualizes workflows to aid in the selection of the most suitable method for your specific needs.
Introduction to Analytical Method Validation
Analytical method validation is the documented process of ensuring that an analytical procedure is suitable for its intended purpose.[2][3] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[3][4][5] This guide will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of compounds. For this compound, a reversed-phase HPLC method is commonly employed.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Data Presentation: HPLC Validation Parameters (Illustrative Data)
| Parameter | Result | Acceptance Criteria |
| **Linearity (R²) ** | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | ≤ 2.0% |
| LOD | 0.05 µg/mL | Reportable |
| LOQ | 0.15 µg/mL | Reportable |
| Specificity | No interference from blank and placebo | No interference |
Experimental Workflow: HPLC
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography (GC)
GC is a suitable technique for the analysis of volatile compounds. Given the thermal stability of this compound, GC with a flame ionization detector (FID) can be used for purity determination.
Experimental Protocol: GC
-
Instrumentation: A gas chromatograph with an FID.
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.
Data Presentation: GC Validation Parameters (Illustrative Data)
| Parameter | Result | Acceptance Criteria |
| **Linearity (R²) ** | 0.9992 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.2% | ≤ 2.0% |
| - Intermediate Precision | < 1.8% | ≤ 2.0% |
| LOD | 0.1 µg/mL | Reportable |
| LOQ | 0.3 µg/mL | Reportable |
| Specificity | No interference from blank | No interference |
Experimental Workflow: GC
Caption: Workflow for GC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent method for the structural confirmation and purity assessment of this compound.[6][7] Quantitative NMR (qNMR) can be used for accurate assay determination.
Experimental Protocol: ¹H NMR
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: Maleic acid (for qNMR).
-
Sample Preparation: Accurately weigh the sample and internal standard into an NMR tube and dissolve in the deuterated solvent.
-
Acquisition: Standard ¹H NMR acquisition parameters with a sufficient relaxation delay (e.g., 5 seconds) for quantitative analysis.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the characteristic signals of the analyte and the internal standard.
Data Presentation: NMR Validation Parameters (Illustrative Data for qNMR)
| Parameter | Result | Acceptance Criteria |
| **Linearity (R²) ** | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.0% - 101.0% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 0.5% | ≤ 1.0% |
| - Intermediate Precision | < 1.0% | ≤ 1.5% |
| LOD | 0.1% w/w | Reportable |
| LOQ | 0.3% w/w | Reportable |
| Specificity | Resolved signals for analyte and internal standard | Resolved signals |
Logical Relationship: NMR Data Analysis
Caption: Logical flow for quantitative NMR (qNMR) analysis.
Chiral HPLC for Enantiomeric Purity
As this compound is a chiral molecule, determining its enantiomeric purity is crucial. Chiral HPLC is the method of choice for this purpose.[8]
Experimental Protocol: Chiral HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide.[8][9]
-
Mobile Phase: A mixture of hexane and isopropanol.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Data Presentation: Chiral HPLC Validation Parameters (Illustrative Data)
| Parameter | Result | Acceptance Criteria |
| Specificity | Baseline separation of enantiomers (Resolution > 1.5) | Resolution > 1.5 |
| LOD (for minor enantiomer) | 0.02% | Reportable |
| LOQ (for minor enantiomer) | 0.05% | Reportable |
| Linearity (R²) of minor enantiomer | 0.998 | ≥ 0.995 |
| Accuracy (% Recovery of minor enantiomer) | 95.0% - 105.0% | 90.0% - 110.0% |
| Precision (% RSD of minor enantiomer) | < 5.0% | ≤ 10.0% |
Comparison Summary
| Feature | HPLC | GC | NMR | Chiral HPLC |
| Primary Use | Purity, Assay | Purity, Residual Solvents | Identity, Structure Elucidation, Assay | Enantiomeric Purity |
| Sample Volatility | Not required | Required | Not required | Not required |
| Quantitation | Excellent | Good | Excellent (qNMR) | Excellent for enantiomers |
| Specificity | Good | Good | Excellent | Excellent for enantiomers |
| Throughput | High | High | Moderate | High |
| Instrumentation Cost | Moderate | Low to Moderate | High | Moderate |
Conclusion
The choice of analytical method for the validation of this compound depends on the specific analytical requirement.
-
HPLC is a versatile and robust method for routine purity and assay testing.
-
GC is a suitable alternative for purity assessment, especially for volatile impurities.
-
NMR is unparalleled for definitive structural confirmation and can provide highly accurate quantification without the need for a specific reference standard of the analyte.
-
Chiral HPLC is essential for the determination of enantiomeric purity, a critical quality attribute for chiral pharmaceutical intermediates.
A combination of these techniques is often employed to provide a comprehensive quality control strategy for this compound.
References
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. particle.dk [particle.dk]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
The Strategic Value of N-1-Boc-Amino-3-cyclopentene in Drug Discovery: A Cost-Benefit Analysis
For researchers and scientists navigating the complex landscape of drug development, the selection of key building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. N-1-Boc-Amino-3-cyclopentene has emerged as a valuable chiral intermediate, particularly in the synthesis of carbocyclic nucleoside analogues, a class of potent antiviral drugs. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, comparing it with alternative synthetic strategies and offering detailed experimental insights.
Executive Summary
This compound offers a strategic advantage in the synthesis of complex molecules due to the presence of a Boc-protected amine and a reactive cyclopentene ring. This combination allows for controlled and selective chemical transformations.[1] Its primary application lies in the synthesis of antiviral agents, most notably Abacavir, a cornerstone of HIV therapy. The core benefit of this intermediate is its role in establishing the crucial stereochemistry of the final drug molecule. However, the cost of this chiral building block necessitates a careful evaluation against alternative, potentially more convergent, synthetic routes. This guide will delve into a comparative analysis of synthetic pathways, quantitative data on yields and efficiency, and a transparent look at the associated costs.
Comparative Analysis of Synthetic Intermediates
The synthesis of carbocyclic nucleosides, such as Abacavir and its precursor Carbovir, often relies on a key chiral cyclopentene core. While this compound and its derivatives are prominent, other building blocks can also be employed. Here, we compare the use of this compound derivatives with an alternative strategy starting from D-ribose.
Table 1: Comparison of Key Building Blocks for Carbocyclic Nucleoside Synthesis
| Feature | This compound Derivatives | D-ribose Derived Cyclopentenones |
| Description | A pre-functionalized chiral cyclopentene with a protected amine group, ready for coupling with a nucleobase precursor. | A versatile starting material that requires several steps to introduce the necessary amine functionality and stereochemistry. |
| Key Intermediate Example | (1R,4S)-4-(tert-butoxycarbonylamino)-2-cyclopentene-1-methanol | D-4,5-O-isopropylidene-2-cyclopentenone |
| Typical Application | Synthesis of Abacavir and other carbocyclic nucleoside analogues. | Versatile intermediate for various carbocyclic nucleosides. |
| Reported Yields (for key steps) | Yields for the coupling of the cyclopentene intermediate with the purine base are generally moderate to high. | Overall yields from D-ribose can be variable depending on the specific multi-step sequence. |
| Stereocontrol | The chiral center is pre-established, ensuring high stereochemical purity in the final product. | Stereochemistry is introduced during the synthesis, which can sometimes lead to mixtures of isomers requiring separation. |
| Number of Synthetic Steps | Generally involves fewer steps from the key intermediate to the final drug. | Typically requires a longer synthetic sequence from the starting carbohydrate. |
Cost-Benefit Analysis
The primary trade-off in selecting a starting material is often between the initial cost of the building block and the overall cost and efficiency of the entire synthetic route.
Table 2: Cost Comparison of Key Intermediates
| Compound | Supplier Example | Price (USD) per gram (approx.) | Purity |
| This compound | Fluorochem | $31.00 | 97% |
| (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride | Biosynth | Contact for pricing | - |
| methyl (1R, 4S)-4-(tert-butoxycarbonylamino)cyclopent-2-ene-1-carboxylate | CP Lab Chemicals | Contact for pricing | min 97% |
Note: Prices are subject to change and may vary between suppliers and based on quantity.
While this compound and its derivatives may have a higher initial cost per gram, the potential for a more convergent synthesis with fewer steps can lead to overall cost savings in terms of reagents, solvents, and labor. The higher stereochemical purity from the outset also eliminates the need for potentially costly and time-consuming chiral separations later in the synthesis.
Experimental Protocols and Data
A critical step in the synthesis of Abacavir involves the coupling of the chiral cyclopentene core with a purine base. Below is a representative experimental protocol derived from the literature.
Synthesis of an Abacavir Intermediate
Reaction: Coupling of a protected aminocyclopentene with a chloropurine.
Experimental Protocol:
To a solution of (1S,cis)-4-amino-2-cyclopentene-1-methanol and 4,6-dichloro-5-formamido-2-aminopyrimidine in a suitable solvent such as n-butanol, a base like triethylamine is added. The mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration and purified by crystallization. Subsequent steps involve cyclization to form the purine ring and introduction of the cyclopropylamine side chain.
Quantitative Data:
Patents describing the synthesis of Abacavir report varying yields for different steps. For instance, the final deprotection step to yield Abacavir can proceed with yields as high as 88-90%.[2] The overall yield from the initial chiral building block is a crucial metric for evaluating the efficiency of the entire process.
Mechanism of Action and Biological Relevance
Drugs synthesized from this compound, such as Abacavir, are potent antiviral agents. Understanding their mechanism of action is crucial for drug development professionals.
Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI).[3] It is a guanosine analogue that, once inside a human cell, is phosphorylated to its active form, carbovir triphosphate (CBV-TP).[4] CBV-TP then competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the HIV reverse transcriptase enzyme.[4] Because CBV-TP lacks a 3'-hydroxyl group, its incorporation into the viral DNA results in chain termination, thus halting viral replication.[5]
Experimental Workflow
The synthesis of a carbocyclic nucleoside like Abacavir from a chiral cyclopentene building block follows a general workflow.
Conclusion
This compound and its derivatives represent a powerful and efficient tool in the synthesis of chiral carbocyclic nucleoside analogues. While the initial cost of this building block may be higher than some alternatives, its pre-installed stereochemistry and functionality can lead to a more convergent and ultimately more cost-effective synthetic route. The high yields achievable in key coupling and deprotection steps, coupled with the elimination of tedious chiral separations, make it a compelling choice for drug discovery and development programs targeting viral diseases. Researchers must weigh the upfront cost against the potential savings in time, resources, and the increased likelihood of obtaining the desired stereochemically pure final compound. This guide provides the foundational data and a logical framework to aid in making this critical strategic decision.
References
A Comparative Guide to the Stereochemical Assignment of N-1-Boc-Amino-3-cyclopentene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of N-1-Boc-amino-3-cyclopentene derivatives is a critical parameter in the synthesis of chiral amines, heterocycles, and various therapeutic agents.[1] The precise arrangement of substituents on the cyclopentene ring dictates the molecule's three-dimensional structure, which in turn influences its biological activity and pharmacokinetic properties. This guide provides a comparative analysis of the primary analytical techniques used for the stereochemical assignment of these derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography.
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative data for the stereochemical assignment of cis- and trans-N-1-Boc-amino-3-cyclopentene derivatives. It is important to note that while the principles are broadly applicable, the exact values can vary based on the specific substitution pattern of the cyclopentene ring. The NMR data presented here is based on analogous aminocyclohexanol systems due to the limited availability of directly comparable public data for the target compound.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data (Predicted for N-1-Boc-3-hydroxy-amino-cyclopentene isomers in CDCl₃)
| Atom | cis-Isomer (Predicted δ ppm) | trans-Isomer (Predicted δ ppm) | Key Distinguishing Features |
| ¹H NMR | |||
| H-1 (CH-NBoc) | ~4.1-4.3 (m) | ~3.9-4.1 (m) | The proton at the carbon bearing the NBoc group is expected to be at a lower field in the cis isomer. |
| H-3 (CH-OH) | ~4.3-4.5 (m) | ~4.0-4.2 (m) | The proton at the carbon with the hydroxyl group is also expected to be deshielded in the cis isomer. |
| Olefinic (C=C-H) | ~5.6-5.8 (m) | ~5.6-5.8 (m) | Minimal difference expected for the olefinic protons. |
| ¹³C NMR | |||
| C-1 (CH-NBoc) | ~55-57 | ~53-55 | The carbon attached to the nitrogen is expected to have a slightly higher chemical shift in the cis isomer. |
| C-3 (CH-OH) | ~72-74 | ~70-72 | The carbon bearing the hydroxyl group is expected to be deshielded in the cis isomer. |
| Olefinic (C=C) | ~130-132 | ~130-132 | Minimal difference expected for the olefinic carbons. |
Table 2: Comparative ¹H-¹H Coupling Constants (Predicted)
| Coupling | cis-Isomer (Hz) | trans-Isomer (Hz) | Key Distinguishing Features |
| ³J(H-1, H-2) | ~2-5 | ~7-10 | The coupling constant between adjacent protons on the cyclopentene ring is a key indicator of their dihedral angle and, consequently, the stereochemistry. A smaller coupling constant is expected for a cis relationship, while a larger coupling is indicative of a trans relationship. |
| ³J(H-3, H-4) | ~2-5 | ~7-10 | Similar to ³J(H-1, H-2), this coupling constant will differ significantly between the cis and trans isomers. |
Table 3: Representative Chiral HPLC Separation Data
| Parameter | Enantiomer 1 | Enantiomer 2 | Conditions |
| Retention Time (min) | e.g., 8.5 | e.g., 10.2 | Column: Chiralpak® AD-H (or similar polysaccharide-based chiral stationary phase). Mobile Phase: Hexane/Isopropanol gradient. Flow Rate: 1.0 mL/min. Detection: UV at 210 nm. |
Table 4: Representative Single-Crystal X-ray Crystallography Data
| Parameter | Example Value for a Boc-protected Amino Acid Derivative |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.8 Å, b = 10.3 Å, c = 11.2 Å, α=β=γ=90° |
| Key Torsion Angles | Provide specific torsion angles that define the stereochemistry. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the stereochemistry of molecules in solution. For this compound derivatives, 1D (¹H, ¹³C) and 2D (COSY, NOESY) NMR experiments are essential.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons. The multiplicity and coupling constants of the protons on the cyclopentene ring are particularly informative for determining the relative stereochemistry.
-
¹³C NMR: Obtain a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms. The chemical shifts of the carbons attached to the amino and other substituent groups can vary between stereoisomers.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings within the molecule, helping to trace the connectivity of the cyclopentene ring protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is a critical experiment for stereochemical assignment.[2] It reveals through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. For example, in a cis isomer, a NOE correlation would be expected between the protons on the same face of the cyclopentene ring.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for separating enantiomers of a chiral compound. This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Methodology:
-
Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® or Chiralcel® series), are often effective for separating N-protected amino compounds.[3]
-
Mobile Phase Optimization: A typical mobile phase consists of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the racemic mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample onto the chiral column and monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm). The retention times of the two enantiomers will differ, allowing for their separation and quantification.
Single-Crystal X-ray Crystallography
This technique provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry.
Methodology:
-
Crystallization: The primary challenge is to grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques.
-
Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as a series of images.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The final refined structure provides precise bond lengths, bond angles, and torsion angles that define the molecule's stereochemistry.
Mandatory Visualization
References
Safety Operating Guide
Essential Guide to the Safe Disposal of N-1-Boc-Amino-3-cyclopentene
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents like N-1-Boc-Amino-3-cyclopentene (CAS No. 193751-54-1) is paramount for ensuring laboratory safety and environmental compliance. This document provides a clear, step-by-step guide for its safe and compliant disposal.
Disclaimer: The following procedures are based on general best practices for laboratory chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to always perform a risk assessment before handling any chemical. All disposal activities must comply with local, state, and federal regulations.
Immediate Safety and Handling Precautions
This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Chemical safety goggles to protect the eyes.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A laboratory coat to protect clothing and skin.
-
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
Quantitative Data for Disposal
Specific quantitative data for the disposal of this compound, such as concentration limits for sewer disposal or specific reporting quantities, are not publicly available. Disposal should be managed through a licensed hazardous waste contractor.
| Parameter | Value |
| Regulatory Reporting Quantity | Not specified. Consult local, state, and federal regulations. |
| Sewer Disposal Limits | Not suitable for sewer disposal. Prohibited. |
| Landfill Disposal | Prohibited for untreated chemical waste. Must be handled by a licensed facility. |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to prevent its release into the environment.[2] It must be treated as a chemical waste and disposed of through an authorized channel.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify the waste as "this compound".
-
Segregate: Classify and segregate the waste as a non-halogenated organic solid .[2]
-
Prevent Mixing: Do not mix with other waste categories such as aqueous waste, halogenated solvents, strong acids or bases, or heavy metals to avoid unintended chemical reactions.[2]
Step 2: Containerization
-
Select Container: Use a dedicated, durable, and sealable container specifically designated for solid chemical waste. The container must be chemically compatible with the compound.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound", its CAS number (193751-54-1), and any relevant hazard warnings (e.g., "Irritant").
Step 3: Collection and Storage of Waste
-
Solid Waste: Carefully transfer the solid this compound waste into the designated container.
-
Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, or wipers, should also be placed in the same hazardous waste container.
-
Rinsate: If rinsing a container that held the compound, the first rinse with an organic solvent should be collected as hazardous waste. Subsequent rinses may also need to be collected, depending on institutional policies.[3] Never dispose of the rinsate down the drain.
-
Secure Storage: Keep the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials.
Step 4: Final Disposal
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection of the waste container.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling N-1-Boc-Amino-3-cyclopentene
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals working with N-1-Boc-Amino-3-cyclopentene (CAS No: 193751-54-1). The following procedures for handling, personal protective equipment (PPE) selection, and disposal are based on the known hazards of this compound and general best practices for laboratory safety.
Chemical Hazards: this compound is recognized as a hazardous substance. According to available safety data, it is classified as follows:
-
Serious Eye Irritant (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[1][2]
Due to these hazards, adherence to strict safety protocols is mandatory to ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required and recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[1] | To protect eyes from potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent direct skin contact.[1] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from accidental spills. |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator with an organic vapor cartridge if creating aerosols or dust, or if working outside of a fume hood.[3] | To prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.
-
Preparation and Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before commencing work to minimize movement and potential for spills.
-
-
Donning PPE:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don safety glasses or goggles.
-
Wash and dry hands thoroughly before donning the appropriate chemical-resistant gloves.
-
-
Handling the Chemical:
-
Carefully open the container, avoiding any sudden movements that could cause splashing or aerosolization.
-
Use appropriate tools (e.g., spatula, pipette) to handle the chemical.
-
If transferring the chemical, do so slowly and carefully to prevent spills.
-
Keep the container sealed when not in use.
-
-
Post-Handling:
-
After handling, decontaminate any surfaces that may have come into contact with the chemical using a suitable solvent (e.g., ethanol) followed by soap and water.
-
Properly dispose of all contaminated materials (see Disposal Plan below).
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Logical Workflow for PPE Selection and Use
Caption: PPE selection and operational workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for all materials contaminated with this compound.
-
This includes unused or excess chemical, contaminated gloves, pipette tips, paper towels, and any other disposable materials.
-
-
Waste Collection:
-
Solid Waste: Collect in a chemically compatible, leak-proof container with a secure lid. Label the container as "Hazardous Waste" and include the full chemical name: "this compound".
-
Liquid Waste: If the compound is in a solution, collect the liquid waste in a dedicated hazardous waste container for liquid chemical waste. Indicate the solvent and the approximate concentration of this compound on the label. Never dispose of solutions containing this chemical down the drain.
-
Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container label should be defaced, and the container can then be disposed of according to your institution's guidelines for non-hazardous glass or plastic waste.
-
-
Storage and Final Disposal:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management provider.
-
By adhering to these safety and logistical protocols, you can significantly mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
